Product packaging for Decanoylcholine(Cat. No.:CAS No. 13100-61-3)

Decanoylcholine

Katalognummer: B1243147
CAS-Nummer: 13100-61-3
Molekulargewicht: 258.42 g/mol
InChI-Schlüssel: VZSPWUMYXMBAJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Decanoylcholine is a choline derivative research compound hypothesized to have activity as a neuromuscular agent, making it a subject of interest in neuroscience and pharmacological research. Its molecular structure suggests it may function as a neuromuscular blocking agent by acting on nicotinic acetylcholine receptors at the post-synaptic membrane . Similar to the well-characterized agent Succinylcholine, it is theorized that this compound could bind to these receptors, potentially inducing a depolarizing block that leads to temporary muscle paralysis . The decanoyl chain may influence its lipid solubility and duration of action, offering a potential point of investigation compared to shorter-chain analogs. Researchers might utilize this compound in studies aimed at understanding receptor interactions, metabolic pathways involving cholinesterases, and the structure-activity relationships of neuromuscular blockers . As a biochemical tool, this compound requires careful handling and is supplied for in vitro research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32NO2+ B1243147 Decanoylcholine CAS No. 13100-61-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

13100-61-3

Molekularformel

C15H32NO2+

Molekulargewicht

258.42 g/mol

IUPAC-Name

2-decanoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4/h5-14H2,1-4H3/q+1

InChI-Schlüssel

VZSPWUMYXMBAJB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC[N+](C)(C)C

Kanonische SMILES

CCCCCCCCCC(=O)OCC[N+](C)(C)C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

Decanoylcholine: Unraveling its Mechanism of Action at Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of decanoylcholine at cholinergic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to offer an in-depth understanding of this compound's interaction with both nicotinic and muscarinic acetylcholine receptors. Due to a notable lack of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide focuses on the foundational principles of cholinergic pharmacology, the general mechanisms of receptor activation, and the established experimental protocols used to characterize such compounds.

Introduction to the Cholinergic System

The cholinergic system, a vital component of the central and peripheral nervous systems, relies on the neurotransmitter acetylcholine (ACh) to mediate a wide array of physiological functions.[1] ACh exerts its effects by binding to two main superfamilies of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[2][3] Nicotinic receptors, ligand-gated ion channels, are crucial for fast synaptic transmission at the neuromuscular junction, autonomic ganglia, and in the brain.[4][5] Muscarinic receptors, which are G protein-coupled receptors (GPCRs), modulate slower, more prolonged responses in various organs and the central nervous system.[3][6][7]

This compound at Nicotinic Acetylcholine Receptors (nAChRs)

General Mechanism of Action at nAChRs

Activation of nAChRs by an agonist leads to a conformational change in the receptor, opening an intrinsic ion channel permeable to cations, primarily Na+ and Ca2+.[4] This influx of positive ions results in depolarization of the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP).[4]

Signaling Pathway

The signaling pathway for nAChRs is direct and rapid, involving ligand binding and subsequent channel gating.

nAChR_Signaling This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Ion_Influx Na+/Ca2+ Influx Channel_Opening->Ion_Influx Allows Depolarization Membrane Depolarization (EPSP) Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

This compound at Muscarinic Acetylcholine Receptors (mAChRs)

Similar to the situation with nAChRs, specific quantitative data for this compound's interaction with the five muscarinic receptor subtypes (M1-M5) is scarce. The effects of a ligand at mAChRs are determined by its binding affinity and its efficacy in activating G protein-mediated signaling cascades.

General Mechanism of Action at mAChRs

Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling pathways.[3][7]

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate the activity of ion channels.[6][8]

Signaling Pathways

The signaling pathways for mAChRs are more complex and prolonged compared to nAChRs.

M1_M3_M5_Signaling This compound This compound (Agonist) M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Binds to Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1, M3, and M5 Muscarinic Receptor Signaling Pathway.

M2_M4_Signaling This compound This compound (Agonist) M2_M4 M2/M4 Receptor This compound->M2_M4 Binds to Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channel Ion Channel Modulation Gi_o->Ion_Channel ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Decreased levels lead to Ion_Channel->Cellular_Response

Caption: M2 and M4 Muscarinic Receptor Signaling Pathway.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., Ki, Kd, EC50, IC50) for the interaction of this compound with nicotinic or muscarinic receptor subtypes. The tables below are provided as templates for the type of data that would be necessary to fully characterize the pharmacological profile of this compound.

Table 1: Hypothetical Binding Affinities of this compound at Cholinergic Receptors

Receptor SubtypeLigandK_i (nM)K_d (nM)Radioligand UsedTissue/Cell LineReference
nAChR α4β2This compound--[³H]Nicotine--
nAChR α7This compound--[¹²⁵I]α-Bungarotoxin--
mAChR M1This compound--[³H]Pirenzepine--
mAChR M2This compound--[³H]AF-DX 384--
mAChR M3This compound--[³H]4-DAMP--
mAChR M4This compound--[³H]Tropicamide--
mAChR M5This compound-----

Table 2: Hypothetical Functional Potencies of this compound at Cholinergic Receptors

Receptor SubtypeAssay TypeEC_50 (nM)IC_50 (nM)E_max (%)Cell Line/TissueMeasured ResponseReference
nAChR α4β2Electrophysiology---Xenopus oocytesIon current-
nAChR α7Calcium imaging---SH-SY5Y cellsCa²⁺ influx-
mAChR M1IP₁ accumulation---CHO-M1 cellsIP₁ production-
mAChR M2cAMP inhibition---CHO-M2 cellscAMP levels-
mAChR M3Calcium mobilization---HEK-M3 cellsIntracellular Ca²⁺-

Experimental Protocols

The characterization of a compound like this compound at cholinergic receptors involves a suite of standard pharmacological assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of a test compound for a specific receptor subtype.

Binding_Assay_Workflow Start Start Preparation Prepare receptor source (membranes, whole cells) Start->Preparation Incubation Incubate with radioligand and varying concentrations of this compound Preparation->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Data analysis (e.g., Cheng-Prusoff equation) Quantification->Analysis End Determine Ki/Kd Analysis->End

Caption: General Workflow for Radioligand Binding Assays.

Detailed Methodology:

  • Receptor Preparation: Membranes from tissues or cultured cells expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]nicotine for high-affinity nAChRs, [³H]pirenzepine for M1 mAChRs) is incubated with the receptor preparation in the presence of a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound, determining its efficacy (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50).

  • Electrophysiology (for nAChRs): Techniques like two-electrode voltage clamp in Xenopus oocytes or patch-clamp in cultured cells are used to measure the ion currents evoked by the application of the test compound.

  • Calcium Imaging (for nAChRs and Gq-coupled mAChRs): Fluorescent calcium indicators are used to measure changes in intracellular calcium concentration in response to the test compound.

  • Second Messenger Assays (for mAChRs):

    • cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity (for M2/M4 receptors) by quantifying changes in intracellular cAMP levels.

    • Inositol Phosphate (IP) Accumulation Assays: These assays measure the production of inositol phosphates (for M1/M3/M5 receptors) as a downstream consequence of PLC activation.

Functional_Assay_Workflow Start Start Cell_Culture Culture cells expressing the receptor of interest Start->Cell_Culture Assay_Setup Load cells with appropriate dye (e.g., calcium indicator) or prepare for measurement (e.g., electrophysiology rig) Cell_Culture->Assay_Setup Stimulation Apply varying concentrations of this compound Assay_Setup->Stimulation Measurement Measure cellular response (ion current, fluorescence, etc.) Stimulation->Measurement Analysis Data analysis (dose-response curve fitting) Measurement->Analysis End Determine EC50/IC50 and Emax Analysis->End

Caption: General Workflow for Cell-Based Functional Assays.

Conclusion and Future Directions

This compound, as a structural analog of acetylcholine, holds the potential to interact with both nicotinic and muscarinic receptors. However, a significant gap exists in the scientific literature regarding the specific pharmacological characterization of this compound. To fully elucidate its mechanism of action, further research is imperative. The experimental protocols and frameworks outlined in this guide provide a clear roadmap for future studies aimed at determining the binding affinities, functional potencies, and subtype selectivities of this compound at the full spectrum of cholinergic receptors. Such data will be invaluable for understanding its potential physiological roles and for assessing its therapeutic promise.

References

An In-depth Technical Guide on the Biological Role of Decanoylcholine in the Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available information on the biological role of a molecule specifically named "Decanoylcholine" in the nervous system. The conducted searches for "this compound pharmacology," "this compound nicotinic receptor," "this compound muscarinic receptor," "synthesis of this compound," and "this compound CNS effects" did not yield any relevant results.

This lack of data prevents the creation of a detailed technical guide as requested, as there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to illustrate.

Alternative Proposal:

Given your interest in choline esters and their role in the nervous system, we propose to create a comprehensive technical guide on a well-characterized and structurally related cholinergic agonist. A suitable alternative would be a long-chain aliphatic choline ester for which there is published research, or a canonical cholinergic agonist such as Carbachol or Methacholine . Such a guide would adhere to all the specified requirements, including:

  • In-depth technical content for researchers, scientists, and drug development professionals.

  • Clearly structured tables summarizing all quantitative data (e.g., binding affinities, EC50/IC50 values, kinetic data).

  • Detailed methodologies for key experiments cited in the literature.

  • Mandatory visualizations using Graphviz (DOT language) for all described signaling pathways and experimental workflows, adhering to the specified diagrammatic standards.

Should you wish to proceed with a guide on a well-researched cholinergic agonist, please specify the compound of interest. We are prepared to generate a comprehensive and detailed resource that meets your original formatting and content requirements.

Decanoylcholine: A Technical Guide to an Endogenous Modulator of Cholinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoylcholine, a long-chain acylcholine, has emerged from the field of untargeted metabolomics as a novel endogenous molecule with the potential to modulate cholinergic signaling.[1] Unlike the well-characterized neurotransmitter acetylcholine, the specific biological functions of this compound are in the early stages of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, biochemical properties, and its interaction with butyrylcholinesterase. Detailed experimental protocols and visualizations of its metabolic and signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Discovery and Overview

The identification of this compound is a relatively recent development, arising from advanced metabolomic screening rather than a targeted discovery effort.[1] It belongs to a class of long-chain acylcholines that are structurally analogous to acetylcholine but feature a longer fatty acid tail. This structural difference confers distinct biochemical properties, including a significant interaction with butyrylcholinesterase (BChE) and the potential for antagonistic activity at cholinergic receptors.[1][2] The presence of this compound in biological systems suggests a previously unrecognized layer of regulation within the cholinergic system.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of choline with decanoyl chloride. This standard synthetic route allows for the production of this compound for research purposes.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the esterification of choline with decanoyl chloride.

Materials:

  • Choline chloride

  • Decanoyl chloride

  • Anhydrous acetonitrile

  • Inert gas (e.g., Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., gradient of methanol in chloroform)

Procedure:

  • Dry a round-bottom flask under vacuum and fill with an inert gas.

  • Add choline chloride to the flask, followed by anhydrous acetonitrile to dissolve the choline salt.

  • Cool the stirred solution in an ice bath.

  • Slowly add an equimolar amount of decanoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system.

  • Collect the fractions containing the purified this compound and concentrate them.

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Characterization

The defining biochemical feature of this compound is its interaction with butyrylcholinesterase (BChE). Unlike acetylcholine, which is rapidly hydrolyzed by both acetylcholinesterase (AChE) and BChE, long-chain acylcholines like this compound are primarily substrates for BChE.[2]

Quantitative Data: Interaction with Butyrylcholinesterase

Studies on long-chain alkanoylcholines have demonstrated that they are excellent substrates for BChE at low concentrations, exhibiting lower Michaelis constants (Km) than their short-chain counterparts.[2] However, at higher concentrations, these molecules can cause substrate inhibition.[2]

ParameterDescriptionReference
Enzyme Butyrylcholinesterase (EC 3.1.1.8)[2]
Substrate Class Long-chain alkanoylcholines[2]
Kinetics Michaelis-Menten kinetics at low concentrations[2]
Km Lower than for short-chain acylcholines[2]
Inhibition Substrate inhibition observed at high concentrations[2]
Experimental Protocol: Enzymatic Hydrolysis Assay

Objective: To determine the kinetic parameters of this compound hydrolysis by butyrylcholinesterase. This protocol is based on methods used for other long-chain alkanoylcholines.[2]

Materials:

  • Purified human or equine butyrylcholinesterase

  • This compound

  • Phosphate buffer (pH 7.4)

  • Method for detection of hydrolysis (e.g., Ellman's reagent for a thioester analog, or HPLC-MS for direct measurement of choline or decanoic acid)

  • Microplate reader or HPLC-MS system

  • Temperature-controlled incubator

Procedure:

  • Prepare a series of this compound dilutions in phosphate buffer.

  • Add the this compound solutions to the wells of a microplate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of butyrylcholinesterase to each well.

  • Monitor the rate of hydrolysis over time by measuring the appearance of the product.

  • Calculate the initial velocity for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For substrate inhibition, a wider concentration range is necessary, and the data should be fitted to an appropriate substrate inhibition model.

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for this compound is the modulation of cholinergic signaling. This can occur through two principal pathways: its hydrolysis by BChE, which influences the local concentrations of other BChE substrates, and its potential direct interaction with cholinergic receptors. It is hypothesized that long-chain acylcholines may act as antagonists at nicotinic and muscarinic acetylcholine receptors.[1]

Decanoylcholine_Metabolism Decanoyl_CoA Decanoyl-CoA Synthesis Synthesis (Proposed) Decanoyl_CoA->Synthesis Choline Choline Choline->Synthesis This compound This compound Synthesis->this compound BChE Butyrylcholinesterase This compound->BChE Hydrolysis Decanoic_Acid Decanoic Acid BChE->Decanoic_Acid Choline_Product Choline BChE->Choline_Product

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare this compound Dilutions Mix Combine Substrate and Enzyme Prep_Substrate->Mix Prep_Enzyme Prepare BChE Solution Prep_Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Product Formation Over Time Incubate->Measure Calc_V0 Calculate Initial Velocities (V0) Measure->Calc_V0 Plot Plot V0 vs. [Substrate] Calc_V0->Plot Fit Fit to Kinetic Model (e.g., Michaelis-Menten) Plot->Fit Determine_Params Determine Km & Vmax Fit->Determine_Params

Caption: Experimental workflow for determining enzyme kinetics.

References

Exploratory Research on the Physiological Effects of Decanoylcholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature directly investigating the physiological effects of Decanoylcholine is notably scarce. This document, therefore, presents a hypothesized profile of its potential physiological activities based on the known pharmacology of the broader class of long-chain acylcholines. The information herein is intended for researchers, scientists, and drug development professionals as an exploratory guide and should be substantiated by direct experimental evidence.

Introduction

This compound is an acylcholine, an ester of choline and decanoic acid, a ten-carbon saturated fatty acid. While acetylcholine, the shortest-chain acylcholine, is a well-characterized neurotransmitter with a wide range of physiological functions, the roles of long-chain acylcholines are less understood and represent an emerging area of research. These molecules are known to be endogenously produced and are metabolized by butyrylcholinesterase (BChE)[1][2]. Their longer fatty acid chain imparts distinct physicochemical properties compared to acetylcholine, suggesting unique interactions with cholinergic receptors and other biological targets.

This whitepaper will explore the potential physiological effects of this compound based on the pharmacology of homologous series of fatty acid-choline esters and specific long-chain acylcholines. It will cover hypothesized mechanisms of action, potential effects on major physiological systems, and generalized experimental protocols for future investigation.

Hypothesized Mechanism of Action

The physiological effects of acylcholines are primarily mediated through their interaction with nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. However, the length of the acyl chain significantly influences the nature of this interaction.

Studies on homologous series of fatty acid-choline esters have demonstrated a chain-length-dependent effect[3][4]. While short-chain esters like acetylcholine are potent agonists, long-chain acylcholines have been shown to act as antagonists or blockers at cholinergic receptors. For instance, 8-doxylpalmitoylcholine, a long-chain acylcholine, has been shown to reversibly block the action of cholinergic agonists at the nicotinic receptor of the Electrophorus electroplaque[5][6].

Based on these findings, it is hypothesized that this compound, with its 10-carbon chain, may act as a modulator of cholinergic signaling, potentially exhibiting antagonistic properties at certain cholinergic receptor subtypes. Its effects are likely to be concentration-dependent, as has been observed with other long-chain acylcholines that can inhibit BChE at higher concentrations[1][2].

Signaling Pathways

The interaction of this compound with cholinergic receptors could modulate various downstream signaling pathways. A hypothetical model of its antagonistic action at a nicotinic acetylcholine receptor is depicted below.

G Hypothesized Antagonistic Action of this compound at a Nicotinic Acetylcholine Receptor Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to and activates receptor IonChannel Ion Channel nAChR->IonChannel Conformational change opens channel Depolarization Membrane Depolarization IonChannel->Depolarization Influx of Na+ ions CellularResponse Cellular Response Depolarization->CellularResponse Initiates cellular response This compound This compound This compound->nAChR Binds to receptor, preventing acetylcholine binding

Caption: Hypothesized antagonistic action of this compound at a nicotinic acetylcholine receptor.

Potential Physiological Effects

Given its potential role as a cholinergic modulator, this compound could have a range of effects on various physiological systems.

Neurological Effects

Long-chain acylcholines are known to be present in the nervous system and can influence neuronal activity. As a potential antagonist at nAChRs, this compound could modulate neurotransmission in both the central and peripheral nervous systems. Further research is needed to determine its ability to cross the blood-brain barrier and its specific effects on cognitive processes, arousal, and motor control.

Cardiovascular Effects

The cardiovascular system is under significant cholinergic regulation. Acetylcholine typically induces vasodilation, decreases heart rate, and reduces cardiac contractility[7]. Based on the antagonistic effects observed with other long-chain acylcholines, it is plausible that this compound could counteract the effects of acetylcholine, potentially leading to an increase in heart rate and blood pressure. However, studies on homologous series of fatty acid-choline esters have shown that medium-chain compounds can have a stimulating effect on the heart, while long-chain compounds block the effects of acetylcholine[3][4]. The precise effect of this compound would need to be determined experimentally.

Neuromuscular Effects

At the neuromuscular junction, acetylcholine is the primary neurotransmitter responsible for muscle contraction. By potentially acting as an antagonist at muscle nAChRs, this compound could interfere with neuromuscular transmission, leading to muscle weakness or paralysis. This would be a critical area of investigation for any potential therapeutic applications or toxicological assessment.

Effects on Non-Neuronal Cholinergic Signaling

There is growing evidence for a non-neuronal cholinergic system that plays a role in regulating inflammation[1][8]. Long-chain acylcholines, which are more stable in circulation than acetylcholine, may be important modulators of this system[1]. This compound could therefore have anti-inflammatory or pro-inflammatory effects depending on its specific interactions with cholinergic receptors on immune cells.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table presents a hypothetical summary of its potential effects based on the known properties of long-chain acylcholines. This table is for illustrative purposes only and requires experimental validation.

Physiological ParameterHypothesized Effect of this compoundRationale based on Long-Chain Acylcholine Research
Cardiovascular
Heart RateIncrease or No ChangePotential antagonism of vagal acetylcholine[3][4].
Blood PressureIncrease or No ChangePotential blockade of cholinergic vasodilation[3][4].
Neuromuscular
Muscle ContractionInhibitionPotential antagonism at neuromuscular junction nAChRs[5][6].
Gastrointestinal
Gastric Acid SecretionDecreaseObserved with long-chain fatty acid-choline esters[3][4].
Inflammatory Response
Cytokine ReleaseModulationPotential interaction with the non-neuronal cholinergic system[1][8].

Experimental Protocols

To validate the hypothesized physiological effects of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding and Activity Assays

Objective: To determine the affinity and functional activity of this compound at various cholinergic receptor subtypes.

Methodology:

  • Receptor Binding Assays:

    • Utilize cell lines expressing specific human nAChR and mAChR subtypes (e.g., HEK293 cells).

    • Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine for nAChRs, [³H]-NMS for mAChRs) and varying concentrations of this compound.

    • Determine the inhibition constant (Ki) of this compound for each receptor subtype.

  • Functional Assays:

    • For nAChRs (ligand-gated ion channels): Use patch-clamp electrophysiology or fluorescent ion indicators (e.g., Fluo-4 for Ca²⁺) to measure ion flux in response to a known agonist (e.g., acetylcholine) in the presence and absence of this compound.

    • For mAChRs (G-protein coupled receptors): Measure second messenger production (e.g., inositol phosphate accumulation for Gq-coupled receptors, cAMP levels for Gi-coupled receptors) in response to a known agonist (e.g., carbachol) with and without this compound.

G Experimental Workflow for In Vitro Characterization of this compound Start Start ReceptorBinding Receptor Binding Assays (Determine Ki) Start->ReceptorBinding FunctionalAssays Functional Assays (Determine Agonist/Antagonist Activity) ReceptorBinding->FunctionalAssays DataAnalysis Data Analysis and Pharmacological Profiling FunctionalAssays->DataAnalysis End End DataAnalysis->End

Caption: Generalized workflow for in vitro characterization of this compound.

Ex Vivo Tissue Bath Experiments

Objective: To assess the physiological effects of this compound on isolated tissues.

Methodology:

  • Isolated Heart Preparation (Langendorff):

    • Perfuse an isolated rodent heart with Krebs-Henseleit solution.

    • Measure heart rate, contractile force, and coronary flow at baseline.

    • Administer increasing concentrations of this compound and observe changes.

    • Investigate its effect on the response to acetylcholine.

  • Isolated Ileum Preparation:

    • Suspend a segment of guinea pig ileum in an organ bath.

    • Measure isometric contractions.

    • Assess the direct effect of this compound on smooth muscle tone and its ability to modulate contractions induced by cholinergic agonists.

In Vivo Studies in Animal Models

Objective: To investigate the systemic physiological effects and pharmacokinetic profile of this compound.

Methodology:

  • Cardiovascular Monitoring:

    • Administer this compound (intravenously or intraperitoneally) to anesthetized or conscious, telemetered rodents.

    • Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).

  • Neuromuscular Function Assessment:

    • Use techniques such as the grip strength test or in situ nerve-muscle preparations to evaluate the impact of this compound on muscle function.

  • Pharmacokinetic Analysis:

    • Measure plasma concentrations of this compound and its potential metabolites over time following administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

This compound represents an understudied member of the acylcholine family with the potential for unique physiological effects. Based on the pharmacology of other long-chain acylcholines, it is hypothesized to act as a modulator, and possibly an antagonist, at cholinergic receptors. This could translate to significant effects on the cardiovascular, neuromuscular, and nervous systems, as well as on inflammatory processes.

The lack of direct experimental data on this compound underscores the need for comprehensive investigation. The experimental protocols outlined in this whitepaper provide a roadmap for elucidating its pharmacological profile. Such research will not only advance our fundamental understanding of the cholinergic system but may also uncover novel therapeutic targets and lead compounds for a variety of pathological conditions. Future studies should focus on a systematic evaluation of its receptor subtype selectivity, in vivo efficacy in disease models, and toxicological profile.

References

Decanoylcholine-Receptor Interactions: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Decanoylcholine and Nicotinic Acetylcholine Receptors

This compound is a choline ester with a ten-carbon acyl chain. Its structural similarity to acetylcholine, the endogenous neurotransmitter, suggests that it likely interacts with cholinergic receptors, particularly the nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, including muscle contraction, cognitive function, and inflammation.

The interaction of a ligand like this compound with an nAChR is characterized by its binding affinity (how tightly it binds) and its kinetics (the rates of association and dissociation). These parameters are crucial for understanding its pharmacological profile, including its potency, efficacy, and duration of action.

Quantitative Analysis of Ligand-Receptor Binding

A thorough understanding of a ligand's interaction with its receptor requires the quantification of its binding affinity and kinetics.

Binding Affinity Parameters

Binding affinity is typically expressed using the following constants:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. It represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the competing ligand for the receptor.

  • Half-maximal Inhibitory Concentration (IC50): This is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. The IC50 value is dependent on the experimental conditions, including the concentration of the radioligand used.

Binding Kinetics Parameters

Binding kinetics describe the rates at which a ligand binds to and dissociates from its receptor:

  • Association Rate Constant (kon): Also known as the "on-rate," this constant reflects the speed at which a ligand binds to its receptor.

  • Dissociation Rate Constant (koff): Also known as the "off-rate," this constant reflects the speed at which a ligand dissociates from its receptor.

The dissociation constant (Kd) can be calculated from the ratio of the kinetic constants: Kd = koff / kon.

Data Presentation for this compound

As of the date of this publication, specific quantitative binding affinity and kinetic data (Kd, Ki, IC50, kon, koff) for this compound at various nAChR subtypes are not available in peer-reviewed literature. The following tables are provided as templates for the presentation of such data once it is determined experimentally.

Table 1: Hypothetical Binding Affinity of this compound for nAChR Subtypes

nAChR SubtypeKi (nM)Kd (nM)IC50 (nM)Radioligand UsedCell/Tissue Source
α4β2Data not availableData not availableData not available[³H]EpibatidineHEK293 cells
α7Data not availableData not availableData not available[¹²⁵I]α-BungarotoxinGH4C1 cells
α3β4Data not availableData not availableData not available[³H]EpibatidineSH-SY5Y cells
Muscle-typeData not availableData not availableData not available[¹²⁵I]α-BungarotoxinTE671 cells

Table 2: Hypothetical Binding Kinetics of this compound for nAChR Subtypes

nAChR Subtypekon (M⁻¹s⁻¹)koff (s⁻¹)Method
α4β2Data not availableData not availablePatch-clamp electrophysiology
α7Data not availableData not availablePatch-clamp electrophysiology

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and kinetics of ligands like this compound at nAChRs.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the binding affinity of a ligand to a receptor. These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. A competing, non-radiolabeled ligand (a "cold" ligand, such as this compound) is then added at increasing concentrations to displace the radioligand.

Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]Epibatidine for α4β2 nAChRs) to each well.

    • Add increasing concentrations of the unlabeled competing ligand (this compound).

    • To determine non-specific binding, add a high concentration of a known nAChR agonist or antagonist (e.g., nicotine or mecamylamine) to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture with nAChR Expression MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + Radioligand + Cold Ligand MembranePrep->Incubation Radioligand Radioligand ([³H]Epibatidine) Radioligand->Incubation ColdLigand Cold Ligand (this compound) ColdLigand->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Figure 1. Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique for studying the kinetics of ligand-gated ion channels like nAChRs. It allows for the direct measurement of ion currents flowing through the channels in response to agonist binding, providing insights into both the on-rate (kon) and off-rate (koff) of the ligand.

Protocol for Whole-Cell Patch-Clamp Recording:

  • Cell Preparation:

    • Culture cells expressing the nAChR subtype of interest on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be in the range of 2-5 MΩ.

    • Fire-polish the tip of the micropipette to ensure a smooth surface for sealing.

    • Fill the micropipette with an intracellular solution (e.g., containing KCl, MgCl₂, EGTA, and HEPES, pH 7.2).

  • Gaining Access to the Cell:

    • Using a micromanipulator, carefully approach a cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell configuration. This allows for electrical access to the entire cell.

  • Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Rapidly apply the agonist (this compound) to the cell using a fast perfusion system.

    • Record the resulting inward current, which represents the flow of ions through the activated nAChRs.

    • To determine the kinetics, analyze the rise time of the current upon agonist application (related to kon) and the decay of the current upon agonist removal (related to koff).

  • Data Analysis:

    • Analyze the recorded currents using specialized software (e.g., pCLAMP, AxoGraph).

    • Fit the rising and decaying phases of the current to exponential functions to extract the time constants.

    • From these time constants and the known agonist concentration, the association (kon) and dissociation (koff) rate constants can be calculated.

Patch_Clamp_Workflow Start Start with nAChR-expressing cell Approach Approach cell with micropipette Start->Approach Seal Form Giga-seal Approach->Seal Rupture Rupture membrane patch (Whole-cell configuration) Seal->Rupture Clamp Voltage-clamp cell at holding potential Rupture->Clamp Apply_Agonist Rapidly apply this compound Clamp->Apply_Agonist Record Record ion current Apply_Agonist->Record Analyze Analyze current kinetics (kon, koff) Record->Analyze

Figure 2. Workflow for whole-cell patch-clamp electrophysiology.

nAChR Signaling Pathways

Upon binding of an agonist like this compound, nAChRs undergo a conformational change that opens their integral ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. The subsequent increase in intracellular Ca²⁺ can trigger a variety of downstream signaling cascades.

The primary signaling event is the direct influx of ions, leading to rapid cellular responses such as neurotransmitter release or muscle contraction. The influx of Ca²⁺ can also act as a second messenger, activating various Ca²⁺-dependent enzymes and transcription factors, which can lead to longer-term changes in gene expression and cellular function.

nAChR_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ and Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased Intracellular [Ca²⁺] Cation_Influx->Ca_Increase Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Enzyme_Activation Ca²⁺-dependent Enzyme Activation Ca_Increase->Enzyme_Activation Gene_Expression Altered Gene Expression Enzyme_Activation->Gene_Expression

Figure 3. Simplified nAChR signaling pathway initiated by an agonist.

Conclusion

While direct experimental data on the binding affinity and kinetics of this compound at nicotinic acetylcholine receptors remains to be published, this guide provides the necessary framework for its determination. The detailed protocols for radioligand binding assays and patch-clamp electrophysiology offer robust methods for quantifying the interaction of this compound with various nAChR subtypes. A thorough characterization of these parameters will be invaluable for understanding the pharmacological properties of this compound and for guiding future drug development efforts targeting the cholinergic system. Researchers are encouraged to apply these methodologies to generate the data required to populate the provided tables and further elucidate the role of this compound as a potential nAChR ligand.

In-Depth Technical Guide: Decanoylcholine Hydrolysis Rate by Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of long-chain acylcholines by acetylcholinesterase (AChE), with a specific focus on decanoylcholine. Due to the limited direct research on this compound, this guide leverages data from its close structural and functional analogs, the long-chain acylthiocholines, to provide quantitative insights and detailed experimental protocols.

Introduction to Acetylcholinesterase and Substrate Specificity

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating cholinergic neurotransmission by rapidly hydrolyzing the neurotransmitter acetylcholine into choline and acetate. The enzyme's active site contains a catalytic triad (serine, histidine, and glutamate) and an oxyanion hole that stabilize the transition state of the hydrolysis reaction. While AChE is highly efficient at hydrolyzing acetylcholine, its activity with other choline esters, particularly those with long acyl chains like this compound, is less well-characterized.

The length of the acyl chain can significantly influence the substrate's affinity for the active site and the catalytic mechanism. Studies on long-chain acylthiocholines suggest a potential shift in the rate-limiting step of the catalytic process compared to acetylcholine. Butyrylcholinesterase (BChE), a related enzyme, is known to hydrolyze long-chain acylcholines and may play a role in modulating non-neuronal cholinergic signaling.[1][2]

Quantitative Data: Hydrolysis of Long-Chain Acylthiocholines by Acetylcholinesterase

The data from this study indicates that as the acyl chain length increases from butyrylthiocholine (BuTCh) to octanoylthiocholine (OcTCh), the Michaelis constant (Km) decreases, suggesting a higher affinity of the enzyme for substrates with longer acyl chains.[3][4]

SubstrateKm (µM)Vmax (µmol/min/mg)
Butyrylthiocholine (BuTCh)160 ± 101.2 ± 0.1
Hexanoylthiocholine (HexTCh)80 ± 51.0 ± 0.1
Heptanoylthiocholine (HepTCh)60 ± 50.9 ± 0.1
Octanoylthiocholine (OcTCh)40 ± 40.8 ± 0.1

Data from Jung, D. I., et al. (2003). Acetylcholinesterase(AChE)-catalyzed hydrolysis of long-chain thiocholine esters:shift to a new chemical mechanism. Bulletin of the Korean Chemical Society, 24(1), 65-69.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the rate of hydrolysis of long-chain acylcholines or their thio-analogs by acetylcholinesterase.

Determination of AChE Activity using Ellman's Assay

This spectrophotometric method is widely used for measuring AChE activity and is based on the reaction of the thiol group of thiocholine (the product of acetylthiocholine hydrolysis) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which can be quantified by measuring the absorbance at 412 nm.[5][6][7][8]

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Decanoylthiocholine iodide (or other long-chain acylthiocholine substrate)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the long-chain acylthiocholine substrate in the sodium phosphate buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the sodium phosphate buffer.

    • Prepare a working solution of AChE in the sodium phosphate buffer to a desired concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Sodium phosphate buffer (to bring the final volume to 200 µL)

      • AChE solution

      • DTNB solution (to a final concentration of 0.5 mM)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add the long-chain acylthiocholine substrate solution to each well. A range of substrate concentrations should be used to determine Km and Vmax.

    • Immediately start monitoring the change in absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M-1cm-1).[7]

    • Plot the reaction rate (V) against the substrate concentration ([S]).

    • Determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.

Considerations for Long-Chain Substrates:

  • Solubility: Long-chain acylcholines like this compound may have limited solubility in aqueous buffers. It may be necessary to use a co-solvent such as a small percentage of DMSO or ethanol to ensure the substrate remains in solution. The effect of the co-solvent on enzyme activity should be evaluated.

  • Critical Micelle Concentration (CMC): At higher concentrations, long-chain substrates can form micelles, which can affect the apparent substrate concentration and the kinetics of the reaction. It is important to work at concentrations below the CMC of the substrate.

  • Enzyme Inhibition: High concentrations of some long-chain substrates can lead to substrate inhibition of AChE. It is therefore crucial to test a wide range of substrate concentrations.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ChAT Choline Acetyltransferase ChAT->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Exocytosis ACh_synthesis->ACh_vesicle VoltageGatedCa Voltage-gated Ca²⁺ Channel VoltageGatedCa->ACh_vesicle Ca²⁺ influx triggers release Presynaptic_Receptor Autoreceptor (e.g., M2) ACh_synapse->Presynaptic_Receptor Feedback Inhibition AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor (Nicotinic or Muscarinic) ACh_synapse->Postsynaptic_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate_reuptake Acetate AChE->Acetate_reuptake Choline_Transporter Choline Transporter Choline_reuptake->Choline_Transporter Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Choline_Transporter->Choline

Caption: Cholinergic signaling pathway at the synapse.

Experimental Workflow for AChE Kinetics

AChE_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - AChE Solution - Substrate Stock (Decanoylthiocholine) - DTNB Solution - Buffer prep_plate Prepare 96-well Plate: - Add Buffer, AChE, and DTNB - Pre-incubate at constant temperature prep_reagents->prep_plate initiate_reaction Initiate Reaction: Add varying concentrations of substrate to wells prep_plate->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Mode) initiate_reaction->measure_abs calc_rate Calculate Reaction Rate (V) from Absorbance vs. Time measure_abs->calc_rate plot_data Plot Reaction Rate (V) vs. Substrate Concentration ([S]) calc_rate->plot_data determine_kinetics Determine Km and Vmax (e.g., Lineweaver-Burk Plot) plot_data->determine_kinetics

Caption: Experimental workflow for determining AChE kinetic parameters.

Conclusion

The hydrolysis of this compound by acetylcholinesterase represents an area of interest for understanding the broader substrate specificity of this critical enzyme and its potential role in modulating non-neuronal cholinergic signaling. While direct kinetic data for this compound is sparse, studies on analogous long-chain acylthiocholines indicate that AChE can hydrolyze these substrates, exhibiting a higher affinity for those with longer acyl chains. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the kinetics of this compound and other long-chain acylcholine hydrolysis by acetylcholinesterase. Further research in this area is warranted to fully elucidate the physiological and pathological significance of the interaction between AChE and long-chain acylcholines.

References

Potential Therapeutic Applications of Decanoylcholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoylcholine belongs to the class of long-chain acylcholines, which are emerging as endogenous modulators of the cholinergic signaling system. While research specifically on this compound is limited, the broader family of long-chain acylcholines exhibits significant biological activity, suggesting potential therapeutic applications. This document provides an in-depth overview of the current understanding of long-chain acylcholine derivatives, focusing on their mechanism of action, potential therapeutic uses, and the experimental methodologies employed in their investigation. The data presented herein is primarily based on studies of analogous long-chain acylcholines, providing a predictive framework for the potential activities of this compound derivatives.

Introduction: The Emerging Role of Long-Chain Acylcholines

Acylcholines are a class of molecules composed of an acyl chain esterified to a choline moiety. Acetylcholine, the most well-known member of this family, is a critical neurotransmitter.[1] Recently, the discovery of endogenous long-chain acylcholines has opened new avenues of research into cholinergic signaling.[1] Unlike acetylcholine, which is rapidly hydrolyzed, long-chain acylcholines have greater stability in circulation.[1] These molecules are now understood to be potential modulators of nicotinic acetylcholine receptors (nAChRs) and inhibitors of the enzymes that break down acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] This modulation of the cholinergic system suggests that derivatives of long-chain acylcholines, such as this compound, could be developed for a range of therapeutic applications, including the treatment of inflammatory diseases and cancer.

Mechanism of Action: Modulation of Cholinergic Signaling

The primary mechanism of action for long-chain acylcholines appears to be the modulation of the cholinergic system at multiple levels.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Long-chain acylcholines have been shown to act as inhibitors of both neuronal and muscle-type nAChRs.[2][3] Studies on arachidonoylcholine (AA-CHOL), oleoylcholine (Ol-CHOL), linoleoylcholine (Ln-CHOL), and docosahexaenoylcholine (DHA-CHOL) have demonstrated their ability to inhibit acetylcholine-evoked calcium influx in cells expressing α7 nAChRs.[2]

  • Signaling Pathway of nAChR Inhibition

nAChR_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds and Activates Long-chain Acylcholine Long-chain Acylcholine Long-chain Acylcholine->nAChR Binds and Inhibits Ion_Channel Ion Channel (Ca2+) nAChR->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Proliferation) Ca_Influx->Cellular_Response Triggers

Caption: Inhibition of nAChR signaling by long-chain acylcholines.

Inhibition of Cholinesterases

Long-chain acylcholines have also been identified as inhibitors of both AChE and BChE.[2][3] This inhibition is significant because it can lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft and at other sites of cholinergic signaling. The inhibition of these enzymes by arachidonoylcholine has been characterized as a mixed-type mechanism.[2]

Potential Therapeutic Applications

The dual action of long-chain acylcholines as nAChR modulators and cholinesterase inhibitors suggests their potential utility in a variety of disease contexts.

Anti-Cancer Properties

The activation of α7 nAChRs has been linked to the proliferation of certain cancer cells, such as A549 lung cancer cells.[2] By inhibiting these receptors, long-chain acylcholines like Ol-CHOL, Ln-CHOL, and AA-CHOL have been shown to dose-dependently decrease the viability of these cancer cells by up to 45%.[2][3] This suggests a potential therapeutic role for this compound derivatives in cancers where cholinergic signaling promotes tumor growth.

Anti-Inflammatory Effects

The cholinergic anti-inflammatory pathway is a well-established mechanism where acetylcholine, acting through α7 nAChRs on immune cells, can suppress the production of pro-inflammatory cytokines. By inhibiting cholinesterases, this compound derivatives could potentiate this endogenous anti-inflammatory pathway. Furthermore, imbalances between acylcholines and BChE have been implicated in inflammatory conditions like the "cytokine storm" seen in severe COVID-19.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various long-chain acylcholines from published studies. These values provide a benchmark for the potential efficacy of novel this compound derivatives.

Table 1: Inhibition of Acetylcholine-Evoked Ca2+ Influx in SH-SY5Y Cells

CompoundIC50 (µM)
Arachidonoylcholine (AA-CHOL)9 - 12
Oleoylcholine (Ol-CHOL)9 - 12
Linoleoylcholine (Ln-CHOL)9 - 12
Docosahexaenoylcholine (DHA-CHOL)9 - 12
Data sourced from a study on various long-chain acylcholines.[2]

Table 2: Inhibition of Mouse Muscle nAChR Expressed in Xenopus Oocytes

CompoundIC50 (µM)
Arachidonoylcholine (AA-CHOL)3.16 ± 0.26
Data sourced from a study on arachidonoylcholine.[3]

Table 3: Inhibition of Cholinesterases by Arachidonoylcholine (AA-CHOL)

EnzymeInhibition TypeKi (µM)αKi (µM)
Human Erythrocyte AChEMixed16.7 ± 1.551.4 ± 4.1
Horse Serum BChEMixed70.5 ± 6.3214 ± 17
Data sourced from a study on arachidonoylcholine.[2][3]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the study of long-chain acylcholines. These protocols can serve as a foundation for the investigation of novel this compound derivatives.

Synthesis of Long-Chain Acylcholines

A general approach for the synthesis of long-chain acylcholines involves the esterification of choline with the corresponding fatty acid chloride.

  • General Synthesis Workflow

Synthesis_Workflow Fatty_Acid Decanoic Acid Acyl_Chloride Decanoyl Chloride Fatty_Acid->Acyl_Chloride Reacts with Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Reaction Stirring at Room Temperature Acyl_Chloride->Reaction Choline_Iodide Choline Iodide Choline_Iodide->Reaction Solvent Anhydrous Solvent (e.g., Chloroform) Solvent->Reaction Product This compound Iodide Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Radioligand Binding Assay for nAChR

This assay is used to determine the binding affinity of the test compounds to nAChRs.

  • Cell Culture: GH4C1 cells overexpressing α7 neuronal nAChRs are cultured.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-epibatidine) and varying concentrations of the test compound (this compound derivative).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are calculated from the competition binding curves.

Calcium Influx Assay

This functional assay measures the ability of a compound to inhibit nAChR-mediated calcium influx.

  • Cell Culture: SH-SY5Y cells, which endogenously express α7 nAChRs, are plated in 96-well plates.

  • Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the this compound derivative.

  • Stimulation: Cells are stimulated with acetylcholine (in the presence of a positive allosteric modulator like PNU-120596 for α7 nAChRs) to induce calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values for the inhibition of calcium influx are determined.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to measure the inhibition of AChE and BChE.

  • Enzyme Solution: A solution of purified human erythrocyte AChE or horse serum BChE is prepared in phosphate buffer.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the this compound derivative.

  • Reaction Initiation: The reaction is started by adding the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).

  • Spectrophotometric Measurement: The rate of production of the yellow-colored product (TNB) is measured at 412 nm.

  • Data Analysis: The rates of reaction at different inhibitor concentrations are used to determine the IC50 and subsequently the Ki values.

Conclusion and Future Directions

The available evidence on long-chain acylcholines strongly suggests that this compound derivatives hold significant promise as a novel class of therapeutic agents. Their ability to modulate the cholinergic system through both nAChR inhibition and cholinesterase inhibition provides a multifaceted mechanism of action that could be beneficial in the treatment of cancer and inflammatory disorders. Future research should focus on the synthesis and characterization of a library of this compound derivatives to establish structure-activity relationships. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles. The exploration of this compound and its derivatives represents an exciting frontier in drug discovery, with the potential to yield new treatments for a range of challenging diseases.

References

Methodological & Application

Application Notes and Protocols for Decanoylcholine in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoylcholine is a synthetic choline ester characterized by a ten-carbon acyl chain. While the electrophysiological effects of acetylcholine and other short-chain choline esters are well-documented, the specific actions of long-chain acylcholines like this compound on neuronal activity in the central nervous system are not extensively characterized. This document provides a detailed, albeit putative, protocol for the application of this compound in brain slice electrophysiology studies. The methodologies and concentrations are extrapolated from studies on structurally related long-chain acylcholines and general principles of brain slice electrophysiology. It is intended to serve as a starting point for researchers investigating the neuromodulatory properties of this compound.

Recent studies on other long-chain unsaturated acylcholines, such as arachidonoylcholine and oleoylcholine, have revealed their role as modulators of the cholinergic system. These molecules have been shown to interact with nicotinic acetylcholine receptors (nAChRs) and inhibit cholinesterases, suggesting that this compound may exert its effects through similar mechanisms.[1][2]

Quantitative Data Summary

Due to the absence of direct experimental data for this compound in brain slice electrophysiology, the following table provides data for related long-chain acylcholines to guide initial experimental design. These values are derived from studies on cell lines and purified enzymes and should be considered as a preliminary reference for determining the effective concentration range for this compound in brain slice preparations.

CompoundTargetAssayEffective Concentration (IC50)Reference
Arachidonoylcholineα7 nAChRInhibition of ACh-evoked Ca2+ rise (SH-SY5Y cells)~9 µM[2]
Oleoylcholineα7 nAChRInhibition of ACh-evoked Ca2+ rise (SH-SY5Y cells)~12 µM[2]
Linoleoylcholineα7 nAChRInhibition of ACh-evoked Ca2+ rise (SH-SY5Y cells)~11 µM[2]
ArachidonoylcholineAcetylcholinesterase (AChE)Enzyme Inhibition (human erythrocytes)Kᵢ = 16.7 ± 1.5 µM[2]
ArachidonoylcholineButyrylcholinesterase (BChE)Enzyme Inhibition (horse serum)Kᵢ = 70.5 ± 6.3 µM[2]

Note: Based on this data, a starting concentration range of 1-20 µM for this compound is recommended for initial brain slice experiments.

Experimental Protocols

This section outlines a comprehensive protocol for investigating the effects of this compound on neuronal activity using acute brain slices, focusing on the hippocampus, a brain region with well-characterized cholinergic modulation.

I. Solutions and Reagents

1. Artificial Cerebrospinal Fluid (aCSF) (in mM):

  • NaCl: 124

  • KCl: 2.5

  • KH₂PO₄: 1.25

  • MgSO₄: 1.3

  • CaCl₂: 2.5

  • NaHCO₃: 26

  • D-Glucose: 10

  • Preparation Note: Prepare fresh daily and continuously bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use to maintain a pH of 7.3-7.4.

2. Sucrose-based Cutting Solution (in mM):

  • Sucrose: 210

  • KCl: 2.5

  • KH₂PO₄: 1.25

  • MgSO₄: 1.3

  • CaCl₂: 0.5

  • NaHCO₃: 26

  • D-Glucose: 10

  • Preparation Note: Chill to 0-4°C and continuously bubble with carbogen. The substitution of NaCl with sucrose improves neuronal viability during slicing.

3. Intracellular Solution for Patch-Clamp (in mM):

  • K-gluconate: 135

  • KCl: 5

  • HEPES: 10

  • EGTA: 0.5

  • Mg-ATP: 4

  • Na-GTP: 0.4

  • Phosphocreatine: 10

  • Preparation Note: Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Filter-sterilize and store in aliquots at -20°C.

4. This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C. The final concentration of the solvent in the recording aCSF should not exceed 0.1% to avoid non-specific effects.

II. Brain Slice Preparation
  • Anesthetize an adult mouse or rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution until the liver is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated sucrose solution.

  • Mount the brain on the stage of a vibratome (e.g., Leica VT1200 S) and prepare 300-400 µm thick coronal or horizontal slices of the desired brain region (e.g., hippocampus).

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes for recovery.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

III. Electrophysiological Recording
  • Transfer a single brain slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.

  • Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min.

  • Visualize neurons within the desired hippocampal subfield (e.g., CA1 pyramidal neurons).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Record baseline neuronal activity, including resting membrane potential, input resistance, and spontaneous firing rate in current-clamp mode. In voltage-clamp mode, record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).

  • After obtaining a stable baseline recording for at least 5-10 minutes, apply this compound by adding it to the perfusion aCSF at the desired final concentration (starting with 1-20 µM).

  • Record the changes in neuronal properties during and after this compound application.

  • Perform a washout by perfusing with standard aCSF to determine the reversibility of the observed effects.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology Anesthesia Anesthesia Perfusion Transcardial Perfusion Anesthesia->Perfusion 1 Brain_Dissection Brain Dissection Perfusion->Brain_Dissection 2 Slicing Vibratome Slicing (300-400 µm) Brain_Dissection->Slicing 3 Recovery Recovery in aCSF (32-34°C) Slicing->Recovery 4 Slice_Transfer Transfer to Recording Chamber Recovery->Slice_Transfer Patching Whole-Cell Patch-Clamp Slice_Transfer->Patching 5 Baseline_Recording Baseline Recording (5-10 min) Patching->Baseline_Recording 6 Decanoylcholine_Application This compound Application (1-20 µM) Baseline_Recording->Decanoylcholine_Application 7 Effect_Recording Recording of Effects Decanoylcholine_Application->Effect_Recording 8 Washout Washout with aCSF Effect_Recording->Washout 9

Caption: Experimental workflow for brain slice electrophysiology with this compound application.

Putative Signaling Pathway of this compound

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Decanoylcholine_pre This compound nAChR_pre Presynaptic nAChR (e.g., α7) Decanoylcholine_pre->nAChR_pre Modulates (?) AChE Acetylcholinesterase (AChE) Decanoylcholine_pre->AChE Inhibits (?) Ca_channel Voltage-gated Ca²⁺ Channel nAChR_pre->Ca_channel Activates ACh_release Acetylcholine Release Ca_channel->ACh_release Triggers nAChR_post Postsynaptic nAChR ACh_release->nAChR_post mAChR_post Postsynaptic mAChR ACh_release->mAChR_post ACh Acetylcholine ACh_release->ACh Decanoylcholine_post This compound Decanoylcholine_post->nAChR_post Modulates (?) Decanoylcholine_post->mAChR_post Modulates (?) Ion_Flux Ion Flux (Na⁺, K⁺, Ca²⁺) nAChR_post->Ion_Flux G_protein G-protein Signaling mAChR_post->G_protein Neuronal_Response Change in Neuronal Excitability Ion_Flux->Neuronal_Response G_protein->Neuronal_Response ACh->AChE Hydrolysis

Caption: Putative signaling pathway for this compound at a cholinergic synapse.

References

Application Notes and Protocols for the Preparation of Stable Decanoylcholine Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoylcholine is a long-chain acyl-ester of choline, structurally analogous to the neurotransmitter acetylcholine. Its amphiphilic nature, consisting of a positively charged choline head group and a ten-carbon acyl chain, makes it a valuable tool for studying the substrate specificity of cholinesterases, particularly butyrylcholinesterase (BChE). Accurate and reproducible in vitro assays rely on the preparation of stable and well-characterized solutions of this compound. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions to ensure their stability and suitability for use in various in vitro assays.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound chloride is critical for preparing stable solutions. As a long-chain acylcholine, it exhibits surfactant-like properties and its solubility is influenced by the solvent, temperature, and pH.

Solubility Data

Due to the limited availability of direct solubility data for this compound chloride, the following table includes information on closely related choline compounds to provide guidance. The long decanoyl chain significantly decreases aqueous solubility compared to choline chloride.

CompoundSolventSolubilityTemperature (°C)Notes
This compound chloride (estimated) WaterSparingly soluble25Forms micelles above its critical micelle concentration (CMC). Solubility is expected to be low.
EthanolSoluble25A suitable solvent for preparing stock solutions.
DMSOSoluble25A suitable solvent for preparing stock solutions.
DMFSoluble25A suitable solvent for preparing stock solutions.
Choline chloride Ethanol~25 mg/mL[1]25For comparison of a related, highly water-soluble compound.
DMSO~20 mg/mL[1]25For comparison of a related, highly water-soluble compound.
DMF~20 mg/mL[1]25For comparison of a related, highly water-soluble compound.
WaterVery soluble25The decanoyl chain drastically reduces this high water solubility.

Stability of this compound Solutions

The ester linkage in this compound is susceptible to hydrolysis, which is influenced by pH, temperature, and enzymatic activity.

pH Stability

Acylcholine stability is highly pH-dependent. Hydrolysis of the ester bond is accelerated at alkaline pH. For methacholine chloride, a related compound, rapid decomposition is observed at a pH greater than 6.[2] Therefore, it is recommended to prepare and store this compound solutions in buffers with a slightly acidic to neutral pH (pH 4-7).

Temperature Stability

Elevated temperatures increase the rate of hydrolysis. Acetylcholine solutions are stable for extended periods when stored at -20°C or 4°C.[3] Modest breakdown occurs after 28 days at 25°C, with rapid degradation at 50°C.[3] For long-term storage, this compound solutions should be kept at -20°C or below. For short-term use, storage at 4°C is recommended.

Quantitative Stability Data (Derived from related Acylcholines)
ConditionCompoundConcentrationBuffer/SolventStorage Temperature (°C)StabilityReference
pH > 6Methacholine chlorideNot specifiedVarious buffers27Rapid decomposition[2]
pH 9Methacholine chlorideNot specifiedBicarbonate buffer27Up to 36% degradation after 1 week[2]
Long-termAcetylcholine chloride0.55 MNot specified-20 and 4Stable for at least 84 days[3]
Short-termAcetylcholine chloride0.55 MNot specified25Stable for ~28 days[3]
High TemperatureAcetylcholine chloride0.55 MNot specified50Rapid breakdown after 1 day[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Chloride Stock Solution

This protocol utilizes a solvent exchange method, which is suitable for amphiphilic compounds.

Materials:

  • This compound chloride (solid)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile, purified water or desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound chloride in a sterile conical tube.

  • Under a stream of inert gas, add a small volume of anhydrous ethanol or DMSO to dissolve the solid completely. For example, to prepare a 10 mM stock, dissolve 2.96 mg of this compound chloride (MW: 295.88 g/mol ) in 1 mL of solvent.

  • Vortex gently until the solid is fully dissolved.

  • Slowly add the desired volume of pre-warmed (37°C) aqueous buffer to the organic stock solution while vortexing to prevent precipitation.

  • The final concentration of the organic solvent should be kept to a minimum (ideally <1%) in the final assay to avoid solvent effects on the biological system.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: In Vitro Butyrylcholinesterase (BChE) Activity Assay

This protocol is adapted from a standard colorimetric assay for BChE activity.

Materials:

  • This compound chloride solution (prepared as in Protocol 1)

  • Human recombinant Butyrylcholinesterase (BChE)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM phosphate buffer, pH 7.4.

    • DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

    • BChE Solution: Prepare a working solution of BChE in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 0.1-1 U/mL.

    • Substrate Solution: Dilute the this compound chloride stock solution in the assay buffer to the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL of Assay Buffer

      • 20 µL of DTNB Solution

      • 10 µL of BChE Solution

    • Include control wells:

      • Blank: All reagents except the BChE solution.

      • Negative Control: All reagents except the substrate.

  • Initiate Reaction:

    • To start the reaction, add 20 µL of the this compound chloride substrate solution to each well.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the increase in absorbance at 412 nm every minute for 10-20 minutes at a constant temperature (e.g., 37°C). The absorbance increase is due to the formation of the 5-thio-2-nitrobenzoate (TNB) anion, which is produced when DTNB reacts with the thiocholine released from the hydrolysis of a thiocholine substrate. For this compound, the product is choline, which does not directly react with DTNB. Therefore, a coupled enzyme assay or a different detection method would be required. For the purpose of this protocol, we will assume a thio-analogue, Decanoyl-thiocholine, is used for this colorimetric assay.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε of TNB = 14,150 M⁻¹cm⁻¹).

Mandatory Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates a simplified cholinergic signaling pathway, where acetylcholine (ACh), a structural analog of this compound, acts on postsynaptic receptors.

CholinergicSignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Packaged ChAT ChAT Vesicle Synaptic Vesicle ACh_vesicle->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release nAChR Nicotinic AChR (Ion Channel) Response Cellular Response nAChR->Response mAChR Muscarinic AChR (GPCR) mAChR->Response AChE AChE AChE->Choline Recycled SynapticCleft->nAChR Binds to SynapticCleft->mAChR Binds to SynapticCleft->AChE Degradation This compound This compound (ACh Analog) This compound->nAChR Interacts with This compound->mAChR Interacts with This compound->AChE Hydrolyzed by BChE (not shown)

Caption: Simplified Cholinergic Signaling Pathway.

Experimental Workflow for Preparing this compound Solutions

This diagram outlines the key steps for preparing stable this compound solutions for in vitro assays.

Workflow start Start weigh Weigh this compound Chloride start->weigh dissolve Dissolve in Anhydrous Ethanol or DMSO weigh->dissolve add_buffer Slowly Add Aqueous Buffer (while vortexing) dissolve->add_buffer aliquot Aliquot into Sterile Tubes add_buffer->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Assay store->end

Caption: Workflow for this compound Solution Preparation.

References

Application Note: Generating a Decanoylcholine Dose-Response Curve Using a Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for generating a dose-response curve for Decanoylcholine, a cholinergic agonist, in a cell culture model. The described methodology utilizes a fluorescent, cell-based calcium mobilization assay to quantify the cellular response to muscarinic acetylcholine receptor (mAChR) activation. This application note includes comprehensive protocols for cell handling, compound preparation, and data analysis, along with a representative data set and visualizations of the experimental workflow and underlying signaling pathway.

Introduction

This compound is a synthetic quaternary ammonium salt that functions as a cholinergic agonist, activating both nicotinic and muscarinic acetylcholine receptors.[1][2] The activation of Gq-coupled muscarinic receptors (M1, M3, M5) initiates a well-defined intracellular signaling cascade, leading to a transient increase in cytosolic calcium concentration.[1][3] Measuring this calcium flux provides a robust and high-throughput method for characterizing the potency of cholinergic agonists.

A dose-response curve plots the relationship between the concentration of a compound and the magnitude of the induced biological effect.[4][5] From this curve, a key parameter, the half-maximal effective concentration (EC50), can be determined, which represents the concentration of the agonist that produces 50% of the maximum possible response.[4][6] This value is a critical measure of the compound's potency. This protocol details the use of a calcium-sensitive fluorescent dye to measure the cellular response in a human neuroblastoma cell line, which endogenously expresses muscarinic receptors.[7][8]

Principle of the Assay

This compound binds to and activates Gq-coupled muscarinic acetylcholine receptors on the cell surface. This activation stimulates the Gq protein, which in turn activates the enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is detected by a calcium-sensitive fluorescent dye that has been pre-loaded into the cells. The increase in fluorescence intensity is directly proportional to the level of receptor activation.

Mandatory Visualizations

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Release Intracellular Ca2+ Release IP3R->Ca_Release Triggers Ca_Store Ca2+ Store Ca_Store->Ca_Release This compound This compound This compound->mAChR Binds

Caption: Muscarinic Gq-coupled signaling pathway.

Experimental Workflow Diagram

Workflow A 1. Cell Culture Seed cells in a 96-well plate C 3. Dye Loading Incubate cells with a calcium-sensitive dye A->C B 2. Compound Preparation Perform serial dilutions of this compound D 4. Compound Addition Add this compound dilutions to wells B->D C->D E 5. Signal Measurement Measure fluorescence intensity over time D->E F 6. Data Analysis Normalize data and plot dose-response curve E->F G 7. EC50 Determination Calculate EC50 using non-linear regression F->G

Caption: Workflow for the this compound dose-response assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y or LA-N-2).[7]

  • This compound Chloride: (Sigma-Aldrich or equivalent).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.

  • Cell Dissociation Reagent: Trypsin-EDTA (0.25%).

  • Assay Plate: Black-walled, clear-bottom 96-well microplate.

  • Calcium Assay Kit: Fluo-4 NW or equivalent, including probenecid.

  • Control Agonist: Carbachol or Acetylcholine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Protocol 1: Cell Culture and Seeding
  • Culture the neuroblastoma cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Protocol 2: this compound Compound Plate Preparation
  • Prepare a 10 mM stock solution of this compound in deionized water.

  • Perform a serial dilution series in Assay Buffer. For a 10-point curve, a 1:10 dilution followed by subsequent 1:3 dilutions is recommended to span a wide concentration range (e.g., 1 mM to 50 nM).

  • Prepare a "compound plate" by adding the diluted this compound solutions. This plate will be used to transfer the compound to the cell plate during the assay.

  • Include wells with Assay Buffer only (for negative/vehicle control) and a known agonist like Carbachol at its EC80 concentration (for positive control).

Protocol 3: Calcium Mobilization Assay
  • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., Fluo-4 NW), ensuring it contains probenecid to prevent dye leakage from the cells.

  • Remove the culture medium from the cell plate and gently wash each well once with 100 µL of Assay Buffer.

  • Add 100 µL of the dye-loading solution to each well.

  • Incubate the plate at 37°C for 30-45 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

  • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) every 1-2 seconds.

  • Establish a stable baseline fluorescence reading for 15-20 seconds.

  • Program the instrument to automatically add 50 µL of the this compound dilutions from the compound plate to the cell plate.

  • Continue recording the fluorescence signal for at least 90-120 seconds post-addition to capture the peak response.

Data Presentation and Analysis

Data Processing
  • For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence signal achieved after compound addition.

  • Normalize the data:

    • Set the average response of the vehicle control wells to 0%.

    • Set the average response of the maximum concentration of this compound (or the positive control) to 100%.

    • Calculate the percent response for all other concentrations relative to these controls.

Quantitative Data Summary

The following table presents example data from a this compound dose-response experiment.

This compound Conc. (M)log[Conc.]Raw Response (RFU)Normalized Response (%)
1.00E-09-9.001552.1
1.00E-08-8.0028011.5
1.00E-07-7.00115072.4
3.00E-07-6.52148097.9
1.00E-06-6.001520100.7
3.00E-06-5.521515100.3
1.00E-05-5.001525101.0
1.00E-04-4.001510100.0
VehicleN/A1200.0
Generating the Dose-Response Curve

Plot the Normalized Response (%) against the logarithm of the this compound concentration. Use a non-linear regression analysis (four-parameter logistic fit) to generate a sigmoidal dose-response curve. From this curve, the EC50 value can be accurately determined. Software such as GraphPad Prism is commonly used for this analysis.[9]

References

Application Notes for In Vivo Administration of Decanoylcholine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decanoylcholine is a synthetic choline ester with an acyl chain of ten carbons. As a cholinergic agonist, it is presumed to interact with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively), although its specific receptor affinity and pharmacokinetic profile are not extensively documented in publicly available literature. These application notes provide a general framework for the in vivo administration of this compound in rodent models (mice and rats), based on established protocols for similar cholinergic compounds like carbachol and methacholine. Researchers should consider these as starting points and perform dose-response studies to determine the optimal administration parameters for their specific experimental goals.

Physicochemical Properties and Solubility

Prior to in vivo administration, it is crucial to determine the solubility of this compound chloride. As a quaternary ammonium salt, it is expected to be soluble in aqueous solutions such as saline or phosphate-buffered saline (PBS). The pH of the final formulation should be adjusted to physiological levels (pH 7.2-7.4) to avoid irritation at the injection site. The stability of the compound in solution should also be assessed.

Potential Applications in Rodent Models

Based on the actions of other cholinergic agonists, this compound could be investigated for its effects on:

  • Cognition and Memory: Cholinergic pathways are integral to learning and memory.

  • Neuromuscular Function: Activation of nicotinic receptors at the neuromuscular junction can modulate muscle contraction.

  • Autonomic Nervous System Regulation: Cholinergic signaling is a key component of the parasympathetic nervous system, influencing cardiovascular, respiratory, and gastrointestinal function.

  • Inflammation: Cholinergic anti-inflammatory pathways are an area of active research.

Considerations for Experimental Design

  • Animal Models: The choice of rodent species and strain (e.g., Sprague-Dawley rat, C57BL/6 mouse) may influence the experimental outcome.

  • Control Groups: Appropriate control groups are essential, including vehicle-treated animals.

  • Route of Administration: The choice of administration route will significantly impact the bioavailability and tissue distribution of the compound. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage. For central nervous system (CNS) studies, intracerebroventricular (ICV) or direct intracerebral injection may be necessary as quaternary ammonium compounds like this compound do not readily cross the blood-brain barrier.

  • Dosage and Volume: The dosage should be determined through pilot dose-response studies. Injection volumes should be appropriate for the size of the animal and the route of administration to avoid adverse effects.

  • Monitoring: Animals should be closely monitored for any adverse reactions following administration, including signs of cholinergic toxicity (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and respiratory distress).

Quantitative Data Summary for Related Cholinergic Agonists

The following table summarizes dosages and administration routes for cholinergic agonists structurally or functionally related to this compound in rodent models. This data can serve as a reference for designing initial dose-finding studies for this compound.

CompoundAnimal ModelRoute of AdministrationDosageObserved Effect
CarbacholRatIntragastric150 µg/kgIncreased mucus gel thickness[1]
CarbacholRatIntracranial (Nucleus Accumbens)3.3 and 6.6 mM (in 100 nL)Supported self-administration[2]
CarbacholRatIntravenous5.5 µg/kgEffects on urinary bladder function[3]
MethacholineRatIntravenous Infusion1 to 16 µg/kg/minBronchoconstriction[4]
MethacholineRatAerosol1 to 16 mg/mlBronchoconstriction[4]
MethacholineMouseIntravenous100-200 µg/kg (threshold dose)Increased airway resistance
MethacholineMouseIntravenous1.5 to 4 mg/kg (cumulative)Potentiated airway response[5]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice

  • Preparation of this compound Solution:

    • Dissolve this compound chloride in sterile, pyrogen-free 0.9% saline to the desired concentration.

    • Ensure the solution is clear and free of particulates. Adjust the pH to 7.2-7.4 if necessary.

    • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.

  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Procedure:

    • Position the mouse with its head tilted slightly downwards.

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or fluid is drawn back, which would indicate improper needle placement.

    • Inject the this compound solution slowly. The typical injection volume for a mouse is 10 ml/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 30 minutes for any signs of distress or cholinergic overstimulation.

    • Monitor for the expected experimental outcomes at the predetermined time points.

Protocol 2: Intravenous (IV) Administration of this compound in Rats via the Tail Vein

  • Preparation of this compound Solution:

    • Prepare a sterile and pyrogen-free solution of this compound in 0.9% saline as described in Protocol 1.

  • Animal Preparation and Restraint:

    • Place the rat in a suitable restrainer to immobilize the body and expose the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Procedure:

    • Identify one of the lateral tail veins.

    • Swab the injection site with 70% ethanol.

    • Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into the vein at a shallow angle.

    • Successful entry into the vein is often indicated by a slight "flash" of blood in the needle hub.

    • Inject the solution slowly. The maximum bolus injection volume is typically 5 ml/kg.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.

  • Post-Administration Monitoring:

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse effects and the desired experimental outcomes.

Visualizations

Signaling_Pathways cluster_nicotinic Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_muscarinic Muscarinic Acetylcholine Receptor (mAChR) Pathway (Gq-coupled Example) Decanoylcholine_n This compound nAChR nAChR (Ion Channel) Decanoylcholine_n->nAChR Binds Ca_influx Ca²+ Influx nAChR->Ca_influx Opens PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection/ Cell Survival Akt->Neuroprotection Promotes Decanoylcholine_m This compound mAChR mAChR (GPCR) Decanoylcholine_m->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²+ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Putative signaling pathways for this compound via nicotinic and muscarinic receptors.

Experimental_Workflow start Start: Experimental Design acclimation Animal Acclimation (e.g., 1 week) start->acclimation baseline Baseline Measurements (e.g., behavioral, physiological) acclimation->baseline grouping Random Assignment to Groups (Vehicle vs. This compound) baseline->grouping preparation Preparation of This compound Solution grouping->preparation administration In Vivo Administration (e.g., IP, IV) grouping->administration preparation->administration monitoring Post-Administration Monitoring (Adverse Effects & Behavioral Changes) administration->monitoring data_collection Data Collection at Pre-determined Timepoints monitoring->data_collection end_point Endpoint (e.g., tissue collection, euthanasia) data_collection->end_point analysis Data Analysis and Interpretation end_point->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening Assays Using Decanoylcholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoylcholine is a long-chain acyl-choline ester that serves as a specific substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase. While structurally similar to acetylcholine, the endogenous substrate for both acetylcholinesterase (AChE) and BChE, this compound's longer acyl chain leads to differential enzymatic activity, making it a valuable tool for specifically assaying BChE activity. High-throughput screening (HTS) assays utilizing this compound are instrumental in the discovery and characterization of selective BChE inhibitors. Such inhibitors are of significant interest in various therapeutic areas, including the management of Alzheimer's disease, where BChE activity is elevated in later stages, and as potential treatments for organophosphate poisoning and cocaine overdose.

This document provides detailed application notes and protocols for developing and implementing HTS assays using this compound as a substrate for BChE.

Principle of the Assay

The most common method for measuring BChE activity in a high-throughput format is a colorimetric assay based on the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The principle of this assay involves a two-step enzymatic reaction:

  • Enzymatic Hydrolysis: Butyrylcholinesterase catalyzes the hydrolysis of a thiocholine ester substrate, in this case, the thio-analog of this compound (decanoylthiocholine), to produce thiocholine and the corresponding carboxylic acid.

  • Colorimetric Detection: The resulting thiocholine, which contains a free sulfhydryl group, reacts with DTNB in a stoichiometric manner to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm.

The rate of color development is directly proportional to the BChE activity. In an inhibitor screening context, a decrease in the rate of color formation indicates inhibition of the enzyme.

Data Presentation

Table 1: Kinetic Parameters of Butyrylcholinesterase with Various Substrates
SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Butyrylthiocholine130156.20[1]
Acetylthiocholine1300Not specifiedHypothetical
Decanoylthiocholine < 100 (estimated) Not specified
Propionylthiocholine600Not specifiedHypothetical
Table 2: HTS Assay Quality Control Parameters
ParameterAcceptable RangeDescription
Z'-factor ≥ 0.5A measure of assay robustness and separation between positive and negative controls.
Signal-to-Background (S/B) Ratio ≥ 10The ratio of the signal from the uninhibited enzyme to the background signal (no enzyme).
Coefficient of Variation (%CV) ≤ 10%A measure of the variability of the signal within replicate wells.
IC_50_ of Control Inhibitor Within 2-fold of historical averageEnsures the consistency and sensitivity of the assay to known inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening for Butyrylcholinesterase Inhibitors using Decanoylthiocholine

This protocol is designed for a 384-well microplate format and is based on the Ellman's colorimetric method.

Materials and Reagents:

  • Human recombinant Butyrylcholinesterase (BChE)

  • Decanoylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Known BChE inhibitor (e.g., ethopropazine) for use as a positive control

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Optimization:

  • Substrate Concentration: Due to the potential for substrate inhibition at high concentrations of long-chain acylcholines due to micelle formation, it is critical to determine the optimal decanoylthiocholine concentration. Perform a substrate titration curve to identify the concentration that gives a robust signal without causing inhibition. This concentration is typically at or below the K_m_ value.

  • Enzyme Concentration: Titrate BChE to determine the concentration that yields a linear reaction rate for the desired assay duration (e.g., 10-15 minutes) and a sufficient signal window.

  • DMSO Tolerance: Evaluate the effect of DMSO concentration on BChE activity to determine the maximum tolerable concentration that does not significantly inhibit the enzyme (typically ≤ 1%).

Assay Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO.

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 100 nL) of the compound solutions to the appropriate wells of a 384-well assay plate.

    • For control wells, add DMSO only (negative control) or the control inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of BChE in assay buffer at the pre-determined optimal concentration.

    • Add 20 µL of the BChE solution to each well of the assay plate.

    • Mix the plate gently by tapping or orbital shaking.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate and DTNB Addition:

    • Prepare a reaction mix containing decanoylthiocholine and DTNB in assay buffer. The final concentration of DTNB is typically 0.5 mM.

    • Add 20 µL of the reaction mix to each well to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the microplate in a plate reader.

    • Measure the absorbance at 412 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V_o_) for each well from the linear portion of the kinetic curve (mOD/min).

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (V_o_ sample - V_o_ background) / (V_o_ negative control - V_o_ background))

    • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_50_ value.

Mandatory Visualizations

Butyrylcholinesterase_Signaling_Pathway cluster_cholinergic Cholinergic Neurotransmission cluster_metabolism Metabolism & Detoxification Acetylcholine Acetylcholine Cholinergic_Receptor Cholinergic_Receptor Acetylcholine->Cholinergic_Receptor Binds to BChE BChE Acetylcholine->BChE Substrate Signal_Transduction Signal_Transduction Cholinergic_Receptor->Signal_Transduction Activates This compound This compound This compound->BChE Substrate BChE->Acetylcholine Hydrolyzes Inactive_Metabolites Inactive_Metabolites BChE->Inactive_Metabolites Hydrolyzes to Drugs_Toxins Ester-containing Drugs & Toxins Drugs_Toxins->BChE Substrates

Caption: Butyrylcholinesterase (BChE) role in metabolism and neurotransmission.

HTS_Workflow_for_BChE_Inhibitors cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Compound_Plating Compound Plating (Acoustic/Pin Tool) Compound_Library->Compound_Plating Assay_Plate 384-well Plate Add_BChE Add BChE & Pre-incubate Assay_Plate->Add_BChE Compound_Plating->Assay_Plate Add_Substrate_DTNB Add Decanoylthiocholine & DTNB Add_BChE->Add_Substrate_DTNB Kinetic_Read Kinetic Read at 412 nm Add_Substrate_DTNB->Kinetic_Read Calculate_Rates Calculate Reaction Rates (V_o_) Kinetic_Read->Calculate_Rates Normalization Normalization & % Inhibition Calculation Calculate_Rates->Normalization Dose_Response Dose-Response Curve Fitting (IC_50_ Determination) Normalization->Dose_Response

Caption: High-throughput screening workflow for BChE inhibitors.

Discussion and Troubleshooting

  • Substrate Solubility: this compound and its thio-analog have limited aqueous solubility. Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay buffer is below its solubility limit to avoid precipitation. The use of a small percentage of a non-ionic detergent (e.g., Triton X-100) may be explored to improve solubility, but its effect on enzyme activity must be thoroughly validated.

  • Micelle Formation and Substrate Inhibition: As previously mentioned, long-chain acylcholines can form micelles at concentrations above their critical micelle concentration (CMC), leading to substrate inhibition. This manifests as a decrease in reaction rate at higher substrate concentrations. It is imperative to work at substrate concentrations below the CMC. If the specific CMC of decanoylthiocholine is unknown, an empirical determination through a detailed substrate titration curve is essential.

  • Assay Interference: Compounds that absorb light at or near 412 nm can interfere with the assay. A counter-screen without the enzyme can be performed to identify such compounds. Additionally, compounds containing reactive thiol groups can react directly with DTNB, leading to false-positive results. These can be identified by a pre-incubation of the compound with DTNB before adding the enzyme and substrate.

Conclusion

High-throughput screening assays using this compound as a substrate provide a robust and specific method for the identification of butyrylcholinesterase inhibitors. Careful optimization of assay parameters, particularly the substrate concentration to avoid micelle-induced inhibition, is critical for the generation of high-quality, reproducible data. The protocols and guidelines presented here offer a framework for researchers to develop and implement successful HTS campaigns targeting BChE for drug discovery and other research applications.

References

Decanoylcholine storage and handling best practices for long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the best practices for the storage and handling of decanoylcholine to ensure its long-term stability for research and development purposes. The recommendations are based on established principles for the preservation of similar choline esters and fatty acid derivatives, owing to a lack of specific long-term stability data for this compound in publicly available literature.

Introduction

This compound is a synthetic choline ester incorporating a ten-carbon acyl chain. As with other choline esters, its stability is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway for acylcholines is hydrolysis of the ester bond, yielding choline and the corresponding carboxylic acid. This process can be influenced by several factors, including temperature, pH, and the presence of moisture.

Storage of this compound

Proper storage is paramount to maintaining the integrity of this compound. The following recommendations are provided for both solid and solution forms of the compound.

Solid Form

For long-term storage, it is recommended to store this compound as a solid (powder) under the following conditions:

  • Temperature: ≤ -20°C. Studies on similar lipids with saturated fatty acids indicate that storage at or below -20°C is crucial for maintaining stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis from atmospheric moisture.

  • Container: Use a tightly sealed glass container with a Teflon-lined cap. Avoid plastic containers for long-term storage of the solid, as they can be permeable to moisture and may leach plasticizers.

  • Handling: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.

Solution Form

If this compound needs to be stored in solution, the following guidelines should be followed:

  • Solvent Selection: The choice of solvent can significantly impact stability. For non-aqueous solutions, anhydrous ethanol or dimethylformamide (DMF) are suitable options. For aqueous experiments, prepare solutions fresh daily. If short-term storage of aqueous solutions is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 6.0) to minimize base-catalyzed hydrolysis.

  • Temperature: Store solutions at ≤ -20°C. For aqueous solutions, storage at 4°C for very short periods (up to 24 hours) may be acceptable, but freezing at -20°C or -80°C is preferable for longer durations.

  • Container: Use glass vials with Teflon-lined screw caps.

  • Inert Atmosphere: For organic solutions, overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Quantitative Stability Data (Based on Acetylcholine as a Proxy)

Table 1: Stability of Acetylcholine Chloride Solution (0.55 M) [1][2]

Storage Temperature (°C)DurationStability
-2084 daysStable (extremely small breakdown)
484 daysStable (extremely small breakdown)
25~28 daysStable
50> 1 dayRapid breakdown

Table 2: Stability of Acetylcholine Solutions in 0.9% NaCl [3]

Concentration (mol/L)Storage Temperature (°C)DurationStability
1 x 10⁻⁴410 daysChemically stable
2 x 10⁻⁵410 daysChemically stable
2 x 10⁻⁶410 daysChemically stable
1 x 10⁻⁴2010 daysDegradation observed
1 x 10⁻⁴5610 daysSignificant degradation
Not specified-2010 daysStable

These tables suggest that storage at low temperatures (-20°C or 4°C) is critical for the stability of choline esters.

Experimental Protocol: Assessment of this compound Stability

To determine the precise stability of this compound under specific experimental conditions, a stability study is recommended. This protocol outlines a general method for such an assessment.

Objective: To quantify the degradation of this compound over time under various storage conditions.

Materials:

  • This compound

  • Chosen solvent (e.g., 0.9% NaCl, Phosphate Buffered Saline pH 7.4, Ethanol)

  • Choline chloride (as a standard for the degradation product)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., C18)

  • Mobile phase (e.g., acetonitrile, water with formic acid or ammonium acetate)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • Glass vials with Teflon-lined caps

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple glass vials for each storage condition to be tested (e.g., 4°C, -20°C, and 25°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Storage: Place the aliquots in their respective temperature-controlled environments.

  • Sample Analysis: At each time point, remove one aliquot from each storage condition.

    • Allow the sample to reach room temperature.

    • Analyze the sample by HPLC or LC-MS/MS to quantify the concentration of this compound and its primary degradation product, choline.

  • Standard Curves: Prepare standard curves for both this compound and choline to ensure accurate quantification.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each storage condition. This will provide a stability profile for this compound under the tested conditions.

Visualizations

Logical Relationship of this compound Degradation

This compound Degradation Factors This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis susceptible to Choline Choline Hydrolysis->Choline yields Decanoic_Acid Decanoic_Acid Hydrolysis->Decanoic_Acid yields Temperature Temperature Temperature->Hydrolysis accelerates pH pH pH->Hydrolysis influences rate Moisture Moisture Moisture->Hydrolysis promotes

Caption: Factors influencing the hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

This compound Stability Testing Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 2...n) A Prepare this compound Stock Solution B Aliquot into Vials A->B C1 4°C B->C1 Store aliquots at C2 -20°C B->C2 Store aliquots at C3 25°C B->C3 Store aliquots at D Remove Aliquots C1->D C2->D C3->D E HPLC or LC-MS/MS Analysis D->E F Quantify this compound and Choline E->F G Generate Stability Profile F->G

Caption: Workflow for assessing the stability of this compound solutions.

Signaling Pathways

Information regarding specific signaling pathways directly involving this compound is not well-documented in the current scientific literature. As a synthetic derivative, its biological roles and mechanisms of action are not as extensively studied as endogenous signaling molecules. Research in this area would be required to elucidate its potential interactions with cellular signaling cascades.

Conclusion

To ensure the long-term stability of this compound, it is crucial to store it in its solid form at -20°C or below, under an inert atmosphere, and protected from light. When in solution, it should be prepared fresh, or if necessary, stored in aliquots at -20°C for the shortest possible duration. The provided stability data for acetylcholine serves as a useful guideline, and the experimental protocol allows for the determination of this compound's stability under specific laboratory conditions. Adherence to these best practices will contribute to the accuracy and reliability of research outcomes.

References

Application Notes and Protocols: Labeling of Decanoylcholine for Receptor Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoylcholine is a synthetic choline ester that acts as an agonist at cholinergic receptors, which are critical components of the nervous system and other tissues. Understanding the precise localization of these receptors is paramount for elucidating their physiological roles and for the development of targeted therapeutics. These application notes provide detailed protocols for the synthesis of a fluorescently labeled this compound analog and its use in receptor binding assays and cellular localization studies. The primary targets for this compound are nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1][2][3] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission, while mAChRs are G protein-coupled receptors that modulate a wide range of cellular responses.[2][3][4]

This document outlines the synthesis of a fluorescent this compound derivative, protocols for characterizing its binding to target receptors, and methods for visualizing receptor distribution in cultured cells.

Synthesis of Fluorescently Labeled this compound (this compound-Fluor 5-TAMRA)

To enable receptor localization studies, this compound can be chemically modified with a fluorescent tag. Here, we describe the synthesis of a this compound analog linked to 5-carboxytetramethylrhodamine (5-TAMRA), a bright and photostable fluorophore. The synthesis involves a two-step process: first, the modification of decanoic acid with an amino-linker, followed by the coupling of the fluorophore.

Protocol 1: Synthesis of this compound-Fluor 5-TAMRA

Materials and Reagents:

  • Decanoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylethylenediamine

  • 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE)

  • Choline iodide

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Activation of Decanoic Acid:

    • Dissolve decanoic acid (1 eq), NHS (1.1 eq), and DCC (1.1 eq) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the NHS-activated decanoic acid.

  • Amine Coupling:

    • Dissolve the NHS-activated decanoic acid in anhydrous DMF.

    • Add N,N-Dimethylethylenediamine (1.2 eq) and TEA (2 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Purify the product, N-(2-(dimethylamino)ethyl)decanamide, by silica gel column chromatography.

  • Fluorophore Conjugation:

    • Dissolve the purified N-(2-(dimethylamino)ethyl)decanamide in anhydrous DMF.

    • Add 5-TAMRA-SE (1 eq) and TEA (2 eq).

    • Stir the reaction in the dark at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Purify the fluorescently labeled intermediate by silica gel column chromatography.

  • Quaternization to form this compound-Fluor 5-TAMRA:

    • Dissolve the purified fluorescent intermediate in anhydrous acetonitrile.

    • Add choline iodide (5 eq).

    • Reflux the mixture for 24 hours.

    • Monitor the reaction by TLC.

    • Purify the final product, this compound-Fluor 5-TAMRA, by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

    • Determine the concentration of the fluorescently labeled ligand by measuring its absorbance at the excitation maximum of 5-TAMRA (around 545 nm).

Receptor Binding Assays

The following protocols describe how to characterize the binding of the newly synthesized this compound-Fluor 5-TAMRA to its target receptors expressed in a model cell line (e.g., HEK293 cells transfected with a specific muscarinic or nicotinic receptor subtype).

Protocol 2: Cell Membrane Preparation

Materials and Reagents:

  • Cultured cells expressing the receptor of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cells using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Protocol 3: Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the fluorescently labeled ligand.

Materials and Reagents:

  • Prepared cell membranes

  • This compound-Fluor 5-TAMRA

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled this compound (for determining non-specific binding)

  • 96-well microplate

  • Microplate reader with fluorescence detection

Procedure:

  • In a 96-well microplate, set up a series of reactions containing a fixed amount of cell membrane protein (e.g., 20 µg).

  • Add increasing concentrations of this compound-Fluor 5-TAMRA (e.g., 0.1 nM to 100 nM) to the wells.

  • For each concentration, prepare a parallel set of wells containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Measure the fluorescence intensity in each well using a microplate reader.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

  • Plot the specific binding versus the concentration of the fluorescent ligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.[5]

Table 1: Hypothetical Saturation Binding Data for this compound-Fluor 5-TAMRA

[this compound-Fluor 5-TAMRA] (nM)Total Binding (RFU)Non-specific Binding (RFU)Specific Binding (RFU)
0.115050100
0.560055545
1.01100601040
5.03500803420
10.050001004900
20.065001506350
50.078002507550
100.082004007800
Kd (nM) 5.2
Bmax (RFU) 8300

Workflow for Saturation Binding Assay

G prep Prepare Cell Membranes plate Plate Membranes in 96-well Plate prep->plate add_ligand Add Increasing Concentrations of Labeled Ligand (Total Binding) plate->add_ligand add_competitor Add Labeled Ligand + Excess Unlabeled Ligand (Non-specific) plate->add_competitor incubate Incubate to Reach Equilibrium add_ligand->incubate add_competitor->incubate read Read Fluorescence incubate->read calculate Calculate Specific Binding read->calculate plot Plot Data and Determine Kd and Bmax calculate->plot G plate_cells Plate Cells on Glass-Bottom Dishes add_ligand Add Fluorescently Labeled This compound plate_cells->add_ligand incubate_ligand Incubate at 37°C add_ligand->incubate_ligand add_hoechst Add Hoechst for Nuclear Staining incubate_ligand->add_hoechst incubate_hoechst Incubate add_hoechst->incubate_hoechst wash Wash Cells incubate_hoechst->wash image Image with Fluorescence Microscope wash->image analyze Analyze Subcellular Localization image->analyze G ligand This compound receptor M1/M3/M5 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response G ligand This compound receptor M2/M4 Receptor ligand->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka response Cellular Response pka->response

References

Troubleshooting & Optimization

Troubleshooting low signal in Decanoylcholine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Decanoylcholine binding assays, with a primary focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal in a this compound binding assay?

A1: Low signal can stem from several factors, including:

  • Suboptimal Reagent Preparation: Incorrect buffer pH, improper storage of this compound or receptor preparations, or degradation of reagents.

  • Issues with Receptor Preparation: Low concentration of active receptors in the membrane preparation, degradation of receptors during preparation or storage, or improper solubilization if using detergent-extracted receptors.

  • Assay Conditions: Non-optimal incubation time or temperature, incorrect concentrations of radiolabeled or competing ligands, or inappropriate buffer composition.

  • High Non-Specific Binding: This can mask the specific binding signal, making it appear low.

  • Technical Errors: Pipetting inaccuracies, improper washing techniques, or malfunction of detection equipment (e.g., scintillation counter, gamma counter).

Q2: How can I determine the optimal concentration of this compound for my assay?

A2: To determine the optimal concentration, you should perform a saturation binding experiment. This involves incubating a constant amount of receptor preparation with increasing concentrations of labeled this compound until the binding becomes saturated. The concentration at which 50% of the receptors are occupied is the dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor. For routine assays, using a concentration of labeled this compound close to its Kd is often a good starting point.

Q3: What is the expected binding affinity (Kd) for this compound?

A3: The binding affinity of ligands to acetylcholine receptors can vary depending on the receptor subtype, the tissue source, and the assay conditions. While specific Kd values for this compound are not extensively reported in all contexts, the affinity of acetylcholine itself for muscarinic receptors is in the nanomolar range (approximately 20-30 nM).[1][2] It is crucial to determine the Kd empirically for your specific experimental setup.

Q4: How long should I incubate the binding reaction?

A4: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This can be determined by an association kinetics experiment, where you measure the specific binding at various time points. The time at which the binding plateaus is the optimal incubation time. For many receptor-ligand interactions, this can range from 30 minutes to several hours at room temperature or 4°C.

Q5: Can the choice of buffer affect my assay?

A5: Absolutely. The buffer composition, including pH and ionic strength, can significantly impact receptor conformation and ligand binding. It is essential to use a buffer system that maintains the physiological integrity of the receptor. Buffers like PBS or Tris-HCl are commonly used, but the optimal buffer should be determined empirically for your specific receptor preparation.

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to diagnosing and resolving low signal issues in your this compound binding assays.

Problem Area 1: Reagent and Sample Quality
Potential Cause Recommended Action
Degraded this compound Prepare fresh solutions of both labeled and unlabeled this compound. Store stock solutions appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Inactive Receptor Preparation Prepare fresh membrane fractions or receptor extracts. Ensure that all steps of the preparation are carried out at 4°C to minimize protein degradation. If storing preparations, flash-freeze in liquid nitrogen and store at -80°C.
Incorrect Buffer pH or Composition Verify the pH of all buffers used in the assay. Prepare fresh buffers if there is any doubt about their quality.
Low Protein Concentration Determine the protein concentration of your receptor preparation using a standard protein assay (e.g., BCA or Bradford assay). Ensure you are using an adequate amount of protein per assay tube/well.
Problem Area 2: Assay Conditions and Protocol
Potential Cause Recommended Action
Suboptimal Incubation Time Perform a time-course experiment to determine when binding equilibrium is reached.
Suboptimal Incubation Temperature Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal condition for your specific receptor-ligand interaction. Note that receptor stability may decrease at higher temperatures.
Inefficient Washing Steps Optimize the number and duration of wash steps to effectively remove unbound ligand without causing significant dissociation of the bound ligand. Use ice-cold wash buffer to minimize dissociation. For microplate assays, ensure complete aspiration of wash buffer between steps.[3]
High Non-Specific Binding Include a blocking agent in your assay buffer (e.g., 0.1-1% BSA). Pre-coat plates or tubes with a blocking agent. Optimize the concentration of the competing ligand used to define non-specific binding.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cultured Cells

This protocol provides a general guideline for preparing crude membrane fractions enriched with acetylcholine receptors.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin).

  • Ice-cold PBS

  • Dounce homogenizer or polytron

  • High-speed centrifuge

Procedure:

  • Harvest cells or dissect tissue on ice. Wash with ice-cold PBS.

  • Resuspend the cell pellet or minced tissue in 10 volumes of ice-cold homogenization buffer.

  • Homogenize the sample using a Dounce homogenizer (20-30 strokes) or a polytron (3 x 10-second bursts) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • Use the membrane preparation immediately or aliquot and store at -80°C.

Visualizations

Troubleshooting Workflow for Low Signal

Troubleshooting_Workflow start Low Signal Detected reagent_check Check Reagent Quality (Ligand, Buffer, Receptor Prep) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok assay_conditions Review Assay Conditions (Time, Temp, Concentrations) conditions_ok Conditions Optimal? assay_conditions->conditions_ok protocol_review Examine Protocol Execution (Pipetting, Washing) protocol_ok Protocol Followed Correctly? protocol_review->protocol_ok reagent_ok->assay_conditions Yes reprepare_reagents Prepare Fresh Reagents reagent_ok->reprepare_reagents No conditions_ok->protocol_review Yes optimize_conditions Optimize Assay Conditions (Titration, Time Course) conditions_ok->optimize_conditions No refine_technique Refine Pipetting and Washing Technique protocol_ok->refine_technique No end_bad Consult Senior Scientist or Technical Support protocol_ok->end_bad Yes reprepare_reagents->reagent_check end_good Signal Improved reprepare_reagents->end_good optimize_conditions->assay_conditions optimize_conditions->end_good refine_technique->protocol_review refine_technique->end_good

Caption: A decision tree for troubleshooting low signal in binding assays.

Experimental Workflow for a this compound Binding Assay

Binding_Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Ligands, Receptor Prep) add_components 2. Add Components to Assay Wells - Total Binding: Labeled Ligand - Non-Specific: Labeled + Excess Unlabeled - Blank: Buffer Only prep_reagents->add_components add_receptor 3. Add Receptor Preparation add_components->add_receptor incubate 4. Incubate to Reach Equilibrium add_receptor->incubate separate 5. Separate Bound and Free Ligand (e.g., Filtration, Scintillation Proximity Assay) incubate->separate wash 6. Wash to Remove Unbound Ligand separate->wash detect 7. Detect Signal (e.g., Scintillation Counting) wash->detect analyze 8. Analyze Data (Calculate Specific Binding) detect->analyze

Caption: A typical experimental workflow for a this compound binding assay.

Quantitative Data Summary

The following table summarizes the binding affinities (Kd) of various ligands for different acetylcholine receptor subtypes. This data provides a comparative context for the expected affinity in your this compound binding assays.

LigandReceptor SubtypeTissue/Cell SourceApproximate Kd (nM)Reference
AcetylcholineMuscarinicRat Brain~20[2]
AtropineMuscarinicRat Brain~1[2]
[3H]AcetylcholineMuscarinicRat CNS and peripheral tissues~30[1]

Note: The Kd values are highly dependent on the experimental conditions and should be determined empirically for each specific assay.

References

Technical Support Center: Optimizing Agonist Concentration for Maximal Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of cholinergic agonists for maximal receptor activation. Due to the limited availability of specific data for decanoylcholine, this guide will focus on the principles of optimizing the concentration of a novel or poorly characterized cholinomimetic agent, using the well-studied agonist, acetylcholine (ACh), as a primary example.

Frequently Asked Questions (FAQs)

Q1: What are the primary receptors for cholinergic agonists?

A1: Cholinergic agonists primarily target two main types of acetylcholine receptors (AChRs): nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1] nAChRs are ligand-gated ion channels that lead to rapid excitatory neurotransmission, while mAChRs are G protein-coupled receptors (GPCRs) that mediate slower, more prolonged cellular responses.[1][2] There are five subtypes of muscarinic receptors (M1-M5) and various subtypes of nicotinic receptors composed of different subunits.[3]

Q2: I am working with a novel choline ester. How can I predict its activity?

A2: The structure-activity relationship (SAR) for cholinergic agonists provides some predictive insights. Generally, modifications to the acyl group of acetylcholine can significantly alter activity. Increasing the length of the acyl chain, as in this compound, may decrease agonist potency or even lead to antagonist activity at cholinergic receptors.[2][4] It is crucial to experimentally determine the activity of any novel compound.

Q3: What is a dose-response curve and why is it important?

A3: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug or agonist and the magnitude of the biological response.[5] It is essential for determining key parameters such as the EC50 (half-maximal effective concentration), which indicates the potency of the agonist, and the Emax (maximum effect). Generating a dose-response curve is a critical first step in optimizing agonist concentration.

Q4: How do I select the appropriate concentration range for my initial experiments?

A4: For a novel compound, it is best to start with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 1 mM). This broad range increases the likelihood of observing a response and defining the full dose-response curve. For known agonists like acetylcholine, the effective concentration can vary depending on the receptor subtype and cell system, but a starting point could be in the micromolar range.

Q5: What are some common reasons for not observing a receptor response?

A5: There are several potential reasons for a lack of response:

  • Inactive Compound: The agonist may not be active at the target receptor.

  • Incorrect Receptor Expression: The cell line or tissue being used may not express the target receptor.

  • Concentration Range: The concentrations tested may be too low or too high (in cases of receptor desensitization or toxicity).

  • Assay Sensitivity: The assay may not be sensitive enough to detect a response.

  • Compound Stability: The agonist may be unstable in the experimental buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No discernible dose-response relationship The concentration range tested is too narrow or not appropriate for the agonist's potency.Test a broader range of concentrations, spanning from picomolar to millimolar, to ensure the effective range is not missed.
The agonist may be an antagonist at the tested receptor.Perform a competitive binding assay with a known agonist to determine if the compound inhibits the expected response.
The cells do not express the target receptor or express it at very low levels.Verify receptor expression using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line with confirmed high-level expression of the target receptor.
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for even cell distribution.
Pipetting errors when adding the agonist.Use calibrated pipettes and be meticulous with pipetting technique. Consider using a robotic liquid handler for high-throughput screens.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity and temperature consistency across the plate.
Observed response is much lower than expected Receptor desensitization due to prolonged exposure to the agonist.Reduce the incubation time with the agonist. Perform a time-course experiment to determine the optimal incubation period.
The agonist is degrading in the assay buffer.Check the stability of the agonist in the experimental buffer over the time course of the experiment. Consider using a fresh stock solution.
The detection method is not sensitive enough.Optimize the parameters of your detection assay (e.g., substrate concentration for enzymatic assays, photomultiplier tube voltage for fluorescence-based assays).
Cell death observed at higher agonist concentrations The agonist exhibits cytotoxicity at high concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the receptor activation assay to identify the cytotoxic concentration range.

Experimental Protocols

General Protocol for a Cell-Based Receptor Activation Assay (e.g., Calcium Flux Assay for Muscarinic Receptors)
  • Cell Culture: Plate cells expressing the target muscarinic receptor (e.g., CHO-M1 cells) in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Preparation: Prepare a series of dilutions of the cholinergic agonist (e.g., acetylcholine) in a suitable assay buffer. A common starting range for acetylcholine is 10⁻⁹ M to 10⁻³ M.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist dilutions into the corresponding wells.

    • Immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence from the baseline.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Data Presentation

Table 1: Example Dose-Response Data for Acetylcholine on M1 Muscarinic Receptors

Acetylcholine Concentration (M)Log [ACh]Response (Relative Fluorescence Units)
1.00E-09-95
1.00E-08-815
1.00E-07-750
1.00E-06-685
1.00E-05-598
1.00E-04-4100
1.00E-03-3100

Visualizations

G General Cholinergic Signaling Pathways cluster_0 Nicotinic Acetylcholine Receptor (nAChR) cluster_1 Muscarinic Acetylcholine Receptor (mAChR) nAChR nAChR (Ligand-gated ion channel) Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cellular_Response_N Rapid Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response_N mAChR mAChR (G protein-coupled receptor) G_Protein G Protein Activation (Gq/11 or Gi/o) mAChR->G_Protein Second_Messengers Second Messenger Production (e.g., IP3, DAG, cAMP) G_Protein->Second_Messengers Cellular_Response_M Slower, Modulatory Cellular Response Second_Messengers->Cellular_Response_M Agonist Cholinergic Agonist (e.g., Acetylcholine, this compound) Agonist->nAChR Agonist->mAChR

Caption: Cholinergic signaling pathways via nAChRs and mAChRs.

G Experimental Workflow for Agonist Concentration Optimization Start Start: Novel Cholinergic Agonist Dose_Response Perform Broad Dose-Response Assay (e.g., 1 nM to 1 mM) Start->Dose_Response Analyze_Curve Analyze Dose-Response Curve Dose_Response->Analyze_Curve No_Response No or Poor Response? Analyze_Curve->No_Response EC50_Emax Determine EC50 and Emax Refine_Concentration Refine Concentration Range (around EC50 for potency studies) EC50_Emax->Refine_Concentration Maximal_Activation Select Concentration for Maximal Activation (at or above Emax) EC50_Emax->Maximal_Activation Further_Experiments Proceed with Further Experiments Refine_Concentration->Further_Experiments Maximal_Activation->Further_Experiments Troubleshoot Troubleshoot Experiment (Refer to guide) No_Response->EC50_Emax No No_Response->Troubleshoot Yes

Caption: Workflow for optimizing agonist concentration.

References

How to prevent Decanoylcholine hydrolysis in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of decanoylcholine in experimental buffers.

Troubleshooting Guide

Issue: Rapid loss of this compound activity in my assay.

Possible Cause 1: Enzymatic Hydrolysis

  • Explanation: Your experimental system (e.g., cell lysates, tissue homogenates, or serum-containing media) may contain cholinesterases, enzymes that rapidly hydrolyze this compound.

  • Solution: Incorporate a cholinesterase inhibitor into your experimental buffer.

    • Recommended Inhibitors: Physostigmine or neostigmine are commonly used broad-spectrum cholinesterase inhibitors suitable for in vitro assays.

    • Working Concentration: A final concentration of 10-100 µM is typically effective. Always perform a pilot experiment to determine the optimal concentration for your specific system with minimal off-target effects.

Possible Cause 2: Non-Enzymatic (Chemical) Hydrolysis

  • Explanation: The ester bond in this compound is susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions (pH) and accelerated by elevated temperatures.[1][2][3]

  • Solution: Optimize your buffer conditions for maximum stability.

    • pH: Maintain a slightly acidic to neutral pH (6.0-7.0). Hydrolysis of esters is generally minimized in this pH range.[1]

    • Temperature: Prepare and store this compound solutions at low temperatures (2-8°C) and perform experiments on ice whenever possible. Avoid repeated freeze-thaw cycles. A one-degree change in temperature can significantly alter the rate of hydrolysis.[4]

    • Buffer Choice: Use buffers with a pKa close to your target pH to ensure strong buffering capacity. Phosphate or citrate buffers are common choices.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of this compound hydrolysis?

This compound, an ester of decanoic acid and choline, is hydrolyzed at its ester linkage, yielding decanoic acid and choline. This reaction can be catalyzed by cholinesterase enzymes or occur spontaneously, influenced by pH and temperature.

This compound This compound (Ester) Hydrolysis Hydrolysis This compound->Hydrolysis Products Decanoic Acid + Choline Hydrolysis->Products Catalysts Catalyzed by: - Cholinesterases - H+ (acid) - OH- (base) - Heat Catalysts->Hydrolysis

Caption: Mechanism of this compound Hydrolysis.

Q2: How do pH and temperature affect the stability of this compound?

The stability of this compound is highly dependent on pH and temperature. The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range and increases significantly under strongly acidic or basic conditions. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction, thus increasing the degradation rate.[2]

Table 1: Estimated Effect of pH and Temperature on the Half-Life of a Choline Ester *

pHTemperature (°C)Estimated Half-Life
4.04Days
7.04Weeks
8.54Hours to Days
4.025Hours
7.025Days
8.525Minutes to Hours
7.037Hours

*Note: This table provides an estimation based on the general behavior of choline esters. The actual half-life of this compound may vary.

Q3: Which buffer should I use for my experiments with this compound?

The choice of buffer depends on the specific requirements of your experiment. However, for general purposes, a phosphate buffer or a citrate buffer at a pH between 6.0 and 7.0 is recommended to minimize non-enzymatic hydrolysis.

Table 2: Recommended Buffer Systems for this compound Experiments

Buffer SystemRecommended pH RangeKey Considerations
Phosphate Buffer6.0 - 7.5Physiologically relevant, good buffering capacity.
Citrate Buffer4.5 - 6.5Useful for slightly more acidic conditions.
HEPES7.0 - 8.0Good for cell culture, but be mindful of the slightly basic pH.
Q4: How can I prepare a stabilized working solution of this compound?

Protocol for Preparing a Stabilized this compound Solution

  • Buffer Preparation: Prepare your desired buffer (e.g., 0.1 M phosphate buffer, pH 6.5). De-gas the buffer and cool it to 4°C.

  • Stock Solution: Prepare a concentrated stock solution of this compound chloride in a non-aqueous solvent like ethanol or DMSO and store it at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the pre-cooled buffer.

  • Inhibitor Addition: If required, add the cholinesterase inhibitor (e.g., physostigmine) to the final working solution.

  • Storage and Handling: Keep the working solution on ice at all times and use it within a few hours of preparation.

cluster_prep Preparation cluster_handling Handling A Prepare & Cool Buffer (e.g., 0.1M Phosphate, pH 6.5, 4°C) C Dilute Stock in Cold Buffer A->C B Prepare Stock Solution (in Ethanol/DMSO, -20°C) B->C D Add Cholinesterase Inhibitor (if needed) C->D E Keep on Ice D->E F Use Promptly E->F

Caption: Workflow for Preparing a Stabilized this compound Solution.

Q5: How can I experimentally determine the stability of my this compound solution?

You can perform a stability study by monitoring the concentration of this compound over time using an analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: this compound Stability Study

  • Sample Preparation: Prepare your this compound solution in the buffer system you wish to test. Prepare separate aliquots for each time point and condition (e.g., different pH values, temperatures).

  • Incubation: Store the aliquots under the desired experimental conditions.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately stop the hydrolysis by adding a strong acid (e.g., perchloric acid) to lower the pH to ~2-3 and/or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

  • Quantification: Analyze the concentration of remaining this compound in each sample using a validated HPLC method. HPLC with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is suitable for quantifying non-chromophoric compounds like this compound.[5][6]

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and the half-life of the compound under your experimental conditions.

A Prepare this compound Solution B Aliquot for Time Points A->B C Incubate at Test Conditions (pH, Temp) B->C D At Each Time Point: Stop Hydrolysis (Acidify/Freeze) C->D E Quantify with HPLC D->E F Plot Concentration vs. Time E->F G Calculate Hydrolysis Rate & Half-life F->G

Caption: Experimental Workflow for a this compound Stability Study.

References

Identifying and minimizing off-target effects of Decanoylcholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the off-target effects of Decanoylcholine. The content is structured to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is designed as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). Its primary mechanism of action involves binding to this receptor to modulate downstream signaling pathways. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a key role in neurotransmission.[1]

Q2: What are the known or potential off-target effects of this compound?

Due to its chemical structure—a positively charged choline head and a lipophilic ten-carbon acyl tail—this compound has the potential for several off-target interactions:

  • Other Cholinergic Receptors: It may exhibit lower affinity for other nAChR subtypes or muscarinic acetylcholine receptors (mAChRs).

  • Kinase Inhibition: The acyl chain may fit into the ATP-binding pocket of various protein kinases, leading to unintended inhibition or activation of their signaling cascades.[2][3]

  • Dopamine Receptors: Some studies on similar molecular structures have shown weak interactions with dopamine receptors, potentially affecting dopamine signaling.[4]

  • Membrane Disruption: At high concentrations, the detergent-like properties of the decanoyl tail can lead to non-specific membrane perturbation and cytotoxicity.

Q3: How can I proactively minimize off-target effects in my experiments?

Several strategies can be employed to reduce the risk of off-target effects:

  • Use the Lowest Effective Concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target activity by performing a careful dose-response analysis.

  • Employ High-Specificity Models: Whenever possible, use cell lines that have high expression of the α7 nAChR and low expression of known off-target proteins.

  • Include Rigorous Controls: Always include a negative control (vehicle only) and, if possible, a positive control (a known α7 nAChR agonist). Using a structurally similar but inactive analog of this compound can also help differentiate on-target from off-target effects.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in Cell Cultures

  • Question: My cells are showing significant death at concentrations of this compound that I expect to be effective for α7 nAChR activation. Is this an off-target effect?

  • Answer: This is a strong possibility. Off-target effects, particularly membrane disruption or inhibition of essential kinases, can lead to cytotoxicity. To investigate this, you should perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration 50 (CC50). Comparing the CC50 to the effective concentration 50 (EC50) for your desired on-target activity will reveal the therapeutic window. A narrow window suggests off-target cytotoxicity is a significant concern.

Issue 2: Activation of Unrelated Signaling Pathways

  • Question: I am observing the phosphorylation of proteins in the MAPK/ERK pathway, which is not the canonical pathway for α7 nAChR in my cell model. What could be the cause?

  • Answer: Unintended activation of unrelated signaling pathways often points to off-target kinase activity. This compound may be interacting with an upstream receptor tyrosine kinase or a cytosolic kinase that initiates the MAPK/ERK cascade. To identify the specific off-target kinase(s), a broad kinase profiling assay is recommended. This will screen this compound against a panel of known kinases to identify unintended interactions.

Issue 3: Inconsistent Results Across Different Cell Lines

  • Question: The potency and effect of this compound vary dramatically between two different cell lines, even though both express the α7 nAChR target. Why is this happening?

  • Answer: This variability can be due to differential expression of off-target proteins. One cell line may have high levels of an off-target receptor or kinase that this compound interacts with, while the other does not. This can confound your results, making it seem like the on-target effect is different. A competitive receptor binding assay can help confirm whether this compound is binding to other receptors present in one cell line but not the other.

Quantitative Data Summary

The following table summarizes hypothetical potency and binding affinity data for this compound against its primary target and several potential off-targets. This data is for illustrative purposes to guide experimental design.

TargetAssay TypeParameterValue (nM)On-Target/Off-Target
α7 nAChR (Primary) Functional (Ca2+ Flux)EC50150On-Target
α4β2 nAChRRadioligand BindingKi2,500Off-Target
M1 Muscarinic ReceptorRadioligand BindingKi> 10,000Off-Target
Dopamine D2 ReceptorRadioligand BindingKi8,500Off-Target
Src KinaseKinase ActivityIC505,200Off-Target
HeLa Cells (Cytotoxicity)MTT AssayCC5015,000Off-Target

Experimental Protocols

Kinase Profiling Assay (Radiometric)

This protocol is adapted from standard industry practices to assess the inhibitory activity of this compound against a panel of protein kinases.[3][5]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • Prepare [γ-³³P]-ATP at a concentration of 10 µCi/µL.

    • Obtain purified active kinases and their corresponding specific substrates.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound (this compound, serially diluted) or vehicle (DMSO) to each well.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • To initiate the reaction, add 25 µL of the assay buffer containing [γ-³³P]-ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • To stop the reaction, add 50 µL of 2% (v/v) phosphoric acid.

  • Detection and Analysis:

    • Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) that captures the phosphorylated substrate.

    • Wash the wells twice with 200 µL of 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percentage of residual kinase activity relative to the vehicle control and determine the IC50 value if applicable.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radioligand.[6][7][8]

  • Preparation of Reagents:

    • Prepare cell membranes from a cell line expressing the receptor of interest.

    • Select a suitable radioligand (e.g., [³H]-Epibatidine for nAChRs) with high affinity and specificity.

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of serially diluted this compound or vehicle.

    • Add 25 µL of the radioligand at a fixed concentration (typically at its Kd value).

    • Add 50 µL of the cell membrane preparation to initiate the binding reaction.

    • Incubate for 60-90 minutes at room temperature to reach equilibrium.

    • To determine non-specific binding, use a high concentration of a known unlabeled ligand in separate wells.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters three times with 200 µL of ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the IC50 value from the resulting sigmoidal curve and convert it to a Ki value using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess cytotoxicity.[9][10][11][12]

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound to determine the CC50 value.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Decanoylcholine_on This compound a7nAChR α7 nAChR Decanoylcholine_on->a7nAChR Binds Decanoylcholine_off This compound IonFlux Ca²⁺/Na⁺ Ion Influx a7nAChR->IonFlux Activates Downstream_On Desired Cellular Response (e.g., Neurotransmitter Release) IonFlux->Downstream_On Kinase Off-Target Kinase (e.g., Src) Decanoylcholine_off->Kinase Inhibits/ Activates MAPK MAPK/ERK Cascade Kinase->MAPK Downstream_Off Unintended Cellular Response (e.g., Proliferation, Inflammation) MAPK->Downstream_Off

Caption: On-target vs. potential off-target signaling pathways of this compound.

G start Observation of Unexpected Phenotype (e.g., cytotoxicity, altered signaling) dose_response Step 1: Perform Dose-Response and Cytotoxicity Assays (MTT) start->dose_response broad_screen Step 2: Broad Panel Screening (Kinase Panel, Receptor Binding Panel) dose_response->broad_screen identify_hits Identify Potential Off-Target 'Hits' broad_screen->identify_hits validate_hits Step 3: Validate Hits with Specific Assays (e.g., individual IC50 determination) identify_hits->validate_hits Hits Found end Off-Target Effect Characterized identify_hits->end No Hits Found (Re-evaluate hypothesis) confirm_mechanism Step 4: Confirm Cellular Mechanism (e.g., Western Blot for pathway activation, use of specific inhibitors) validate_hits->confirm_mechanism confirm_mechanism->end

Caption: Experimental workflow for identifying and characterizing off-target effects.

G start Start: Unexpected Experimental Result q1 Is there unexpected cell death? start->q1 a1 Perform MTT Assay to determine CC50 q1->a1 Yes q2 Is an unexpected signaling pathway activated? q1->q2 No end Analyze data to identify off-target a1->end a2 Perform Kinase Profiling Assay q2->a2 Yes q3 Are results inconsistent across cell lines? q2->q3 No a2->end a3 Perform Competitive Binding Assays on both cell lines q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision tree for investigating potential off-target effects.

References

Navigating the Challenges of Decanoylcholine Solubility for In Vivo Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoylcholine, a lipophilic acylcholine, presents significant solubility hurdles for researchers conducting in vivo studies. Achieving adequate and consistent concentrations in aqueous-based physiological systems is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

This compound possesses a long ten-carbon acyl chain, which imparts significant lipophilicity to the molecule. This nonpolar tail dominates its physicochemical properties, leading to very low water solubility. This is a common challenge for long-chain esters and other lipophilic compounds.

Q2: What are the primary strategies for improving the in vivo solubility of this compound?

To overcome the poor aqueous solubility of this compound, several formulation strategies can be employed. These generally involve the use of excipients that can either disrupt the crystalline lattice of the solid compound or create a more favorable microenvironment for the lipophilic molecule within an aqueous vehicle. The most common and effective approaches include:

  • Co-solvents: Utilizing water-miscible organic solvents to increase the overall solvency of the vehicle.

  • Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic core of these cyclic oligosaccharides.

  • Lipid-Based Formulations: Incorporating this compound into lipidic carriers such as emulsions, microemulsions, or liposomes.

Q3: Can I use DMSO to dissolve this compound for in vivo studies?

While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its use in vivo should be approached with caution. High concentrations of DMSO can be toxic to animals. It is crucial to use the lowest possible concentration of DMSO and to ensure that appropriate vehicle controls are included in the experimental design. The final concentration of DMSO in the administered formulation should ideally be below 5% and tested for tolerability in the specific animal model.

Q4: How does this compound behave in the body?

This compound is a long-chain acylcholine and is known to be a substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline esters.[1] This enzymatic degradation is a key factor in its in vivo metabolism and should be considered when designing experiments. Furthermore, long-chain acylcholines have been suggested to modulate cholinergic signaling, potentially interacting with both nicotinic and muscarinic acetylcholine receptors.

Troubleshooting Guide

This guide addresses specific issues that researchers may face during the preparation and administration of this compound formulations for in vivo experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer. The aqueous solubility limit has been exceeded.1. Increase the concentration of the solubilizing excipient: Gradually increase the amount of co-solvent, cyclodextrin, or surfactant. 2. Optimize the formulation: Experiment with different combinations of excipients. For example, a combination of a co-solvent and a cyclodextrin may have a synergistic effect. 3. Gentle heating: For some formulations, gentle warming (e.g., to 37°C) can aid dissolution. Ensure the compound is stable at the elevated temperature. 4. pH adjustment: Although this compound is a quaternary ammonium compound and its charge is not pH-dependent, the solubility of other components in the formulation might be. Ensure the final pH is compatible with all ingredients and suitable for in vivo administration.
Phase separation or instability of a lipid-based formulation. The emulsion or liposome is not properly formed or stabilized.1. Optimize the homogenization process: For emulsions, ensure sufficient energy input (e.g., sonication, high-pressure homogenization) to create small, uniform droplets. 2. Select appropriate surfactants/emulsifiers: The choice and concentration of surfactants are critical for stabilizing the lipid droplets. 3. Check the lipid composition: The type of oil and phospholipids used can affect stability. 4. Maintain proper temperature during preparation and storage.
High viscosity of the formulation, making it difficult to inject. The concentration of polymers or other thickening agents is too high.1. Reduce the concentration of the viscosity-enhancing agent. 2. Select a lower molecular weight polymer. 3. Explore alternative formulation strategies that do not rely on high concentrations of viscous components.
Inconsistent or unexpected in vivo results. Poor bioavailability due to precipitation at the injection site or rapid metabolism.1. Confirm the stability of the formulation in physiological-like conditions (e.g., by incubating with plasma in vitro). 2. Consider the route of administration: For intravenous injection, ensure the formulation is sterile and the particle size of any dispersion is appropriate to prevent embolism. 3. Account for metabolism by butyrylcholinesterase: The short in vivo half-life may necessitate a different dosing regimen or the co-administration of a BChE inhibitor (with appropriate controls).

Quantitative Data on Solubilization Strategies

The following tables provide illustrative data on the solubility of lipophilic compounds in common pharmaceutical excipients. While specific data for this compound is limited, the solubility of structurally similar long-chain esters can provide a useful starting point for formulation development.

Table 1: Solubility of a Model Long-Chain Ester in Various Co-solvents

Co-solventConcentration in Water (% v/v)Approximate Solubility (mg/mL)
Ethanol20%0.5
Ethanol50%5.2
Polyethylene Glycol 400 (PEG 400)20%1.2
Polyethylene Glycol 400 (PEG 400)50%15.8
Dimethyl Sulfoxide (DMSO)10%8.5
Dimethyl Sulfoxide (DMSO)30%> 50

Note: This data is illustrative for a model lipophilic compound and should be confirmed experimentally for this compound.

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of a Model Lipophilic Compound

CyclodextrinConcentration (% w/v)Approximate Solubility Enhancement Factor
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5%~50-fold
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10%~150-fold
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5%~80-fold
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10%~250-fold

Note: The degree of solubility enhancement is highly dependent on the specific drug-cyclodextrin interaction.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

Objective: To prepare a stock solution of this compound for in vivo administration using a co-solvent.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Polyethylene Glycol 400 (PEG 400, USP grade)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Prepare the co-solvent vehicle. A common starting point is a mixture of Ethanol:PEG 400:Saline. A ratio of 10:40:50 (v/v/v) is often well-tolerated.

  • Add the co-solvent vehicle to the vial containing this compound to achieve the desired final concentration.

  • Vortex the vial vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Once dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Visually inspect the final solution for any precipitation or particulates before administration.

  • Important: Always prepare a vehicle control (co-solvent mixture without this compound) to be administered to a control group of animals.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Magnetic stirrer and stir bar

  • Sterile vials

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a solution of HP-β-CD in sterile water. A 20% (w/v) solution is a good starting point.

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.

  • Once the solution is clear, sterile filter it through a 0.22 µm filter.

  • Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC).

  • Important: Be aware that excessive concentrations of cyclodextrin can sometimes decrease the permeability of the drug across biological membranes. It is advisable to use the lowest concentration of cyclodextrin that achieves the desired solubility.

Visualizing Potential Mechanisms of Action

This compound, as a long-chain acylcholine, is likely to interact with the cholinergic system. Its primary metabolism is expected to be through butyrylcholinesterase. Furthermore, it may act as a modulator of nicotinic and muscarinic acetylcholine receptors.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis Decanoylcholine_Powder This compound Powder Formulated_this compound Solubilized this compound Formulation Decanoylcholine_Powder->Formulated_this compound Dissolution Solubilization_Vehicle Solubilization Vehicle (e.g., Co-solvent, Cyclodextrin, Lipid Emulsion) Solubilization_Vehicle->Formulated_this compound Administration Administration (e.g., IV, IP) Formulated_this compound->Administration Animal_Model Animal Model Pharmacokinetic_Analysis Pharmacokinetic Analysis Animal_Model->Pharmacokinetic_Analysis Blood/Tissue Sampling Pharmacodynamic_Analysis Pharmacodynamic Analysis Animal_Model->Pharmacodynamic_Analysis Behavioral/Physiological Measurement Administration->Animal_Model

Figure 1. A generalized workflow for the formulation and in vivo testing of this compound.

signaling_pathway cluster_cholinergic Cholinergic Signaling Modulation by this compound This compound This compound BChE Butyrylcholinesterase (BChE) This compound->BChE Hydrolysis alpha7_nAChR α7 Nicotinic Acetylcholine Receptor This compound->alpha7_nAChR Modulation M1_mAChR M1 Muscarinic Acetylcholine Receptor This compound->M1_mAChR Modulation Metabolites Decanoic Acid + Choline BChE->Metabolites Downstream_nAChR Downstream Signaling (e.g., Ca2+ influx, ERK activation) alpha7_nAChR->Downstream_nAChR Activation Downstream_mAChR Downstream Signaling (e.g., IP3/DAG pathway, PKC activation) M1_mAChR->Downstream_mAChR Activation

Figure 2. Potential signaling interactions of this compound within the cholinergic system.

References

Technical Support Center: Best Practices for Control Experiments with Decanoylcholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Decanoylcholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Given that this compound is a novel compound with limited published data, this guide is based on best practices for characterizing new lipophilic cholinergic agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A: this compound is a synthetic molecule composed of a choline head group ester-linked to a ten-carbon acyl chain (decanoyl group). Due to its structural similarity to acetylcholine, it is presumed to act as a cholinergic agonist, potentially targeting both nicotinic and muscarinic acetylcholine receptors. The decanoyl chain makes it a lipophilic, amphipathic molecule, which may influence its interaction with cell membranes and receptor binding pockets. Its precise mechanism of action, receptor subtype selectivity, and potential off-target effects are likely subjects of ongoing research.

Q2: What are the essential positive and negative controls for a cell-based assay with this compound?

A: Proper controls are critical to validate your experimental findings. Here are the essential controls to include:

Control TypePurposeExamples
Positive Control To ensure the assay system is responsive to cholinergic stimulation.Acetylcholine, Carbachol (a stable acetylcholine analog), Nicotine (for nicotinic receptors), Muscarine (for muscarinic receptors).
Negative Control To establish a baseline and control for vehicle effects.Vehicle (the solvent used to dissolve this compound, e.g., DMSO, ethanol) at the same final concentration used for the test compound.
Untreated Control To measure the basal activity of the cells without any treatment.Cells in assay buffer or media only.
Antagonist Control To confirm that the observed effect is mediated by specific cholinergic receptors.Atropine (muscarinic antagonist), Mecamylamine (nicotinic antagonist). Pre-incubate cells with the antagonist before adding this compound.

Q3: How should I prepare and store this compound solutions?

A: Due to its lipophilic nature, this compound is likely insoluble in aqueous buffers.

  • Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Working Solution: Dilute the stock solution in your aqueous assay buffer immediately before use. Be mindful of the final solvent concentration, as high concentrations can affect cell viability and membrane properties. It is crucial to keep the final solvent concentration consistent across all experimental conditions, including controls.

Q4: What are potential off-target effects of this compound?

A: The decanoyl lipid chain introduces the possibility of off-target effects not typically seen with standard cholinergic agonists. These may include:

  • Membrane Perturbation: As an amphipathic molecule, this compound could non-specifically interact with and disrupt the cell membrane, leading to changes in membrane fluidity, permeability, and the function of other membrane proteins.[1][2][3]

  • Interaction with other Receptors: The lipophilic tail may allow the molecule to interact with other receptors that have hydrophobic binding pockets.

  • Detergent-like Effects: At high concentrations, amphipathic molecules can act as detergents, potentially lysing cells.[4]

It is crucial to perform dose-response experiments and include appropriate controls to distinguish between receptor-mediated effects and non-specific effects.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No response or weak response to this compound 1. Compound Instability: this compound may have degraded. 2. Low Receptor Expression: The cell line may not express the target cholinergic receptors at a high enough level. 3. Incorrect Assay Conditions: Suboptimal buffer composition, pH, or temperature. 4. Compound Precipitation: The compound may have precipitated out of the aqueous assay buffer.1. Prepare fresh solutions from a new aliquot of the stock. 2. Confirm receptor expression using RT-PCR, western blot, or by using a cell line known to express the target receptor. 3. Optimize assay conditions using a known cholinergic agonist as a positive control. 4. Visually inspect the working solution for precipitation. Consider using a carrier protein like BSA or a different formulation strategy.
High background signal or "noisy" data 1. Cell Viability Issues: High final solvent concentration or compound cytotoxicity. 2. Compound Interference: The compound may interfere with the assay detection method (e.g., autofluorescence). 3. Inconsistent Cell Seeding: Uneven cell density across wells.1. Perform a cell viability assay (e.g., MTT, LDH) at the tested concentrations. Keep the final solvent concentration below 0.5%. 2. Run a control with the compound in cell-free assay buffer to check for interference. 3. Ensure proper cell counting and seeding techniques to achieve a uniform monolayer.
Inconsistent results between experiments 1. Cell Passage Number: High passage number can lead to phenotypic drift and changes in receptor expression. 2. Variability in Reagent Preparation: Inconsistent dilution of stock solutions. 3. Incubation Time Variation: Inconsistent timing of reagent addition and signal reading.1. Use cells within a defined low passage number range for all experiments. 2. Use calibrated pipettes and be meticulous in preparing serial dilutions. 3. Use a multichannel pipette or automated liquid handler for precise timing.
Effect is not blocked by cholinergic antagonists 1. Off-target Effect: The observed response is not mediated by the targeted cholinergic receptors. 2. Insufficient Antagonist Concentration: The antagonist concentration is too low to effectively block the receptor. 3. Irreversible Agonist Binding: this compound may be binding irreversibly to the receptor.1. Investigate non-specific membrane effects (see below). Consider screening against a panel of other receptors. 2. Perform an antagonist concentration-response curve to determine the optimal blocking concentration. 3. Conduct washout experiments to see if the effect of this compound can be reversed.
Evidence of non-specific membrane effects 1. Lipophilic nature of this compound: The decanoyl chain may be inserting into and disrupting the cell membrane.[5]1. Include a structurally similar but inactive control molecule (e.g., decanoic acid or choline alone) to see if it produces similar effects. 2. Use a membrane integrity assay (e.g., LDH release) to check for membrane damage. 3. Employ biophysical techniques (e.g., fluorescence polarization with a membrane probe) to assess changes in membrane fluidity.

Experimental Protocols

Protocol 1: Characterizing a Novel Cholinergic Agonist using Calcium Imaging

This protocol describes a general method for assessing the ability of this compound to elicit an intracellular calcium response in a cell line endogenously or recombinantly expressing a Gq-coupled muscarinic acetylcholine receptor (e.g., M1, M3, M5).

Materials:

  • HEK293 cells expressing the M3 muscarinic receptor

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Acetylcholine (positive control)

  • Atropine (antagonist)

  • DMSO (vehicle)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with bottom-read capabilities

Methodology:

  • Cell Culture: Seed HEK293-M3 cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in HBSS to create a range of working concentrations. Ensure the final DMSO concentration is the same for all wells and does not exceed 0.5%.

    • Prepare similar dilutions for acetylcholine.

    • For antagonist experiments, prepare atropine at a concentration that is 10-fold higher than its Ki for the M3 receptor.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • For antagonist controls, add atropine and incubate for 10-15 minutes before adding the agonist.

    • Add this compound or acetylcholine to the wells and immediately begin recording the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).

    • Plot the change in fluorescence (F/F0) over time.

    • Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50.

Protocol 2: Generic Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific cholinergic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

  • This compound

  • Unlabeled known agonist/antagonist (for positive control of displacement)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Methodology:

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (amount to be optimized, typically 10-50 µg protein per well).

    • Radiolabeled ligand at a concentration close to its Kd.

    • A range of concentrations of this compound or the unlabeled control ligand.

    • For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 1 µM atropine).

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each well.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Visualizations

Signaling Pathways and Experimental Workflows

Cholinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPCR Muscarinic Receptor (Gq-coupled) This compound->GPCR Binds LGIC Nicotinic Receptor (Ligand-Gated Ion Channel) This compound->LGIC Binds PLC Phospholipase C GPCR->PLC Activates Na_Ca_Influx Na+/Ca2+ Influx LGIC->Na_Ca_Influx Opens PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ release (from ER) IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates Cellular_Response_GPCR Cellular Response Ca2+->Cellular_Response_GPCR PKC->Cellular_Response_GPCR Depolarization Depolarization Na_Ca_Influx->Depolarization Cellular_Response_LGIC Cellular Response Depolarization->Cellular_Response_LGIC

Caption: Generalized cholinergic signaling pathways potentially activated by this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Selectivity & Mechanism cluster_3 Phase 4: Downstream Analysis A Compound Synthesis & Purity Analysis B Solubility & Stability Assessment A->B C Initial Cytotoxicity Screening B->C D Receptor Binding Assays (Determine Ki) C->D E Functional Assays (e.g., Calcium Imaging, Membrane Potential) C->E F Determine EC50/IC50 & Efficacy D->F E->F G Receptor Subtype Selectivity Profiling F->G H Antagonist Inhibition Studies F->H I Off-Target & Non-Specific Effect Assays F->I J Second Messenger Assays (cAMP, IP1) H->J I->J K Gene Expression Analysis J->K L Phenotypic Assays K->L

Caption: Experimental workflow for characterizing a novel cholinergic agonist like this compound.

References

Technical Support Center: Refining Purification Methods for Synthetic Decanoylcholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic Decanoylcholine. The information provided is based on general principles for the purification of long-chain acylcholines and quaternary ammonium salts and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: Common impurities can include unreacted starting materials such as choline and decanoyl chloride (or decanoic acid), byproducts from side reactions, and residual solvents used in the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: What are the recommended initial purification methods for crude synthetic this compound?

A2: For a quaternary ammonium salt like this compound, a combination of purification techniques is often effective. Initial purification can be attempted by recrystallization from a suitable solvent system. If recrystallization does not yield a product of sufficient purity, column chromatography is a common subsequent step.

Q3: How should I store purified this compound?

A3: As a long-chain acylcholine, this compound is susceptible to hydrolysis. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (e.g., -20°C) to minimize degradation. It is also advisable to protect it from moisture.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification.

Troubleshooting Guide

Problem 1: Low recovery of this compound after recrystallization.

  • Possible Cause: The chosen recrystallization solvent is too good a solvent for this compound, even at low temperatures, leading to significant loss of product in the mother liquor.

  • Solution:

    • Solvent Screening: Perform small-scale solvent screening to find a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

    • Anti-Solvent Addition: Consider using a multi-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which this compound is insoluble to induce crystallization.

    • Cooling Rate: Ensure the solution is cooled slowly to allow for the formation of large, pure crystals. Rapid cooling can lead to the formation of small crystals that trap impurities and are harder to filter.[1][2]

    • Concentration: If a large volume of solvent was used, carefully evaporate some of the solvent to increase the concentration of this compound and induce crystallization.

Problem 2: Persistent impurities are observed in the ¹H NMR spectrum after purification.

  • Possible Cause: The impurities have similar polarity and solubility to this compound, making them difficult to remove by recrystallization alone.

  • Solution:

    • Column Chromatography: Employ column chromatography for a more effective separation based on polarity.[3][4][5][6][7] For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a suitable mobile phase can be effective.

    • Flash Chromatography: To improve the speed and resolution of the separation, consider using flash chromatography, where pressure is applied to the column.[4]

    • Ion-Exchange Chromatography: As this compound is a quaternary ammonium salt, ion-exchange chromatography can be a highly effective purification method.

    • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.

Problem 3: this compound appears as an oil and does not crystallize.

  • Possible Cause: The presence of impurities can inhibit crystallization. Residual solvent may also be acting as a plasticizer.

  • Solution:

    • Purity Check: First, assess the purity of the oil by TLC or ¹H NMR to determine if significant impurities are present. If so, a preliminary purification step like column chromatography may be necessary.

    • Solvent Removal: Ensure all residual solvent from the synthesis has been thoroughly removed under high vacuum.

    • Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the oil to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.[2]

    • Trituration: Add a small amount of a non-solvent and stir or sonicate the mixture. This can sometimes induce the oil to solidify.

Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, inexpensive, can yield very pure crystals.Can have low recovery, not effective for impurities with similar solubility.Initial purification of solid compounds.
Column Chromatography Differential adsorption of compounds to a stationary phase as a mobile phase passes through.Can separate compounds with very similar properties, applicable to a wide range of compounds.More time-consuming and resource-intensive than recrystallization.[7]Separating complex mixtures and removing persistent impurities.
Ion-Exchange Chromatography Separation based on the reversible binding of ions to an ion-exchange resin.Highly specific for charged molecules, high capacity.Limited to charged compounds, requires careful buffer selection.Purifying ionic compounds like quaternary ammonium salts.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure.Very high resolution and purity can be achieved.Expensive, requires specialized equipment, limited sample capacity.Final polishing step to obtain highly pure material.

Experimental Protocols

Note: These are generalized protocols and must be optimized for this compound.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2][8][9][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

General Column Chromatography Protocol
  • Stationary and Mobile Phase Selection: Based on the polarity of this compound, select a suitable stationary phase (e.g., silica gel for normal-phase) and a mobile phase (eluent) system. Use TLC to determine an appropriate eluent system that gives good separation.

  • Column Packing: Pack a glass column with the chosen stationary phase. This can be done as a slurry (wet packing) or by adding the dry powder followed by the eluent (dry packing).[3][4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through the stationary phase. Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product A Crude Synthetic this compound B Recrystallization A->B Initial Purification D Purity Analysis (TLC, NMR, HPLC) B->D Assess Purity C Column Chromatography C->D Re-assess Purity D->C If Impure E Pure this compound D->E If Pure

Caption: General experimental workflow for the purification of synthetic this compound.

troubleshooting_tree A Purification Issue Encountered B Low Yield After Recrystallization? A->B C Persistent Impurities? B->C No E Optimize Solvent System - Screen new solvents - Use anti-solvent B->E Yes D Product is an Oil? C->D No F Perform Column Chromatography - Normal-phase silica - Ion-exchange C->F Yes G Induce Crystallization - Seeding - Scratching - Trituration D->G Yes H Proceed to Next Step D->H No

References

Technical Support Center: Decanoylcholine Experiments and Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Decanoylcholine in long-exposure experiments, with a specific focus on addressing nicotinic acetylcholine receptor (nAChR) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is receptor desensitization and why is it a concern in my long-exposure this compound experiments?

A1: Receptor desensitization is a phenomenon where a receptor's response to a ligand, such as this compound, decreases over time despite the continuous presence of the ligand.[1][2] This is a critical consideration in long-exposure experiments as it can lead to a reduction or complete loss of the desired cellular or physiological effect, potentially confounding experimental results. The process is reversible and is an intrinsic property of nicotinic acetylcholine receptors (nAChRs), the likely targets of this compound.[1]

Q2: What are the molecular mechanisms behind nAChR desensitization?

A2: The primary mechanisms of nAChR desensitization involve:

  • Conformational Changes: Prolonged agonist binding induces a shift in the receptor's conformation to a desensitized state. In this state, the ion channel is closed and unresponsive to further agonist stimulation. This is often accompanied by an increased affinity of the receptor for the agonist.[1]

  • Phosphorylation: Intracellular signaling pathways can lead to the phosphorylation of the nAChR by protein kinases. This modification can uncouple the receptor from its downstream signaling cascade.[1]

  • Internalization: The receptor can be removed from the cell surface via endocytosis, reducing the number of available receptors to bind to this compound.[2]

Q3: How does this compound likely induce nAChR desensitization?

A3: While specific data on this compound is limited, as a cholinergic agonist, it is expected to mimic the actions of acetylcholine and nicotine. Upon binding to nAChRs, this compound will trigger the opening of the ion channel. However, with prolonged occupancy of the binding site, it will induce the conformational changes that lead to the desensitized state. The kinetics of this process will likely depend on the concentration of this compound used and the specific subtype of nAChR being studied.

Q4: How can I measure receptor desensitization in my experiments?

A4: Electrophysiological techniques are the most common methods for quantifying receptor desensitization. These include:

  • Two-Electrode Voltage Clamp (TEVC): Primarily used with Xenopus oocytes expressing the target nAChR subtype. This technique allows for the measurement of the whole-cell current in response to agonist application.

  • Patch-Clamp Electrophysiology: This technique can be applied to cultured cells expressing nAChRs and allows for the measurement of both whole-cell and single-channel currents, providing detailed insights into receptor kinetics.

Q5: What are some strategies to mitigate receptor desensitization during my experiments?

A5: Mitigating desensitization can be challenging in long-exposure studies. However, some strategies include:

  • Optimizing Agonist Concentration: Use the lowest effective concentration of this compound that elicits the desired response. Higher concentrations tend to induce faster and more profound desensitization.

  • Intermittent Agonist Application: If the experimental design allows, applying this compound in pulses with washout periods can allow for receptor recovery from the desensitized state.

  • Modulating Receptor Function: In some experimental systems, it may be possible to use allosteric modulators that can alter the desensitization kinetics of the receptor. However, this would need to be carefully validated for your specific nAChR subtype and experimental goals.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No observable response to this compound application. Complete Receptor Desensitization: Pre-exposure to even low concentrations of a cholinergic agonist can lead to a fully desensitized receptor population.1. Ensure a thorough washout of any previous agonists. 2. Test a range of this compound concentrations, starting from very low. 3. Perform a recovery protocol by washing out the agonist and re-applying after a defined time interval to see if the response returns.
Initial response to this compound quickly fades during continuous application. Rapid Onset of Desensitization: This is the classic presentation of receptor desensitization.1. Characterize the time course of desensitization by measuring the decay of the response. 2. If possible, use a lower concentration of this compound to slow the rate of desensitization. 3. Consider if the experimental question can be addressed with shorter application times.
High variability in response between experimental repetitions. Inconsistent Receptor State: The degree of desensitization can be influenced by the duration of the preceding washout period.1. Standardize the duration of all washout and incubation periods in your protocol. 2. Monitor the baseline response to a control agonist application to ensure receptor health and consistent starting conditions.
Unexpected potentiation or inhibition of the response. Complex Receptor Pharmacology: The effect of this compound could be influenced by the presence of other compounds in the experimental buffer or by activation of multiple signaling pathways.1. Simplify the experimental buffer to remove any potentially confounding substances. 2. Investigate the effect of this compound on different nAChR subtypes to understand its selectivity.

Quantitative Data on Cholinergic Agonist-Induced Desensitization

The following tables summarize the kinetics of desensitization for nAChRs induced by the well-characterized cholinergic agonists, acetylcholine (ACh) and nicotine. This data can serve as a reference for what might be expected in experiments with this compound.

Table 1: Onset of Desensitization for Human α4β2 nAChRs

AgonistConcentrationFast Time Constant (τ_fast)Slow Time Constant (τ_slow)
Acetylcholine1 mmol/L~70 ms~700 ms
Nicotine0.1 µmol/L~70 ms~700 ms

Data adapted from studies on human α4β2 nAChRs expressed in SH-EP1 cells.

Table 2: Recovery from Desensitization for Human α4β2 nAChRs

Desensitizing AgonistDuration of ApplicationRecovery Time Course
Acetylcholine1 secondBiphasic, with half-times dependent on the duration of agonist exposure.
Nicotine1 secondSlower recovery compared to acetylcholine-induced desensitization.

Recovery from desensitization is a complex process and is dependent on the duration of the agonist application.

Experimental Protocols

Protocol 1: Characterizing nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the desired α and β subunits of the nAChR.

    • Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Desensitization Protocol:

    • Establish a stable baseline current.

    • Apply a high concentration of this compound (e.g., EC50 concentration) for a prolonged period (e.g., 1-5 minutes) and record the current response. The decay of the current in the continued presence of the agonist represents the onset of desensitization.

    • To measure recovery from desensitization, apply a short, saturating pulse of this compound to establish a control peak response. Then, apply a longer, desensitizing pulse of this compound. After the desensitizing pulse, apply a series of short test pulses at increasing time intervals to monitor the recovery of the peak response.

  • Data Analysis:

    • Fit the decay of the current during the long agonist application to a single or double exponential function to determine the time constant(s) of desensitization onset.

    • Plot the peak current of the test pulses as a function of the recovery time interval and fit the data to an exponential function to determine the time constant of recovery.

Visualizations

Signaling_Pathway This compound This compound nAChR_Resting nAChR (Resting/Closed) This compound->nAChR_Resting Binding nAChR_Open nAChR (Open/Active) nAChR_Resting->nAChR_Open Activation nAChR_Desensitized nAChR (Desensitized/Closed) nAChR_Open->nAChR_Desensitized Prolonged Exposure Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Phosphorylation Phosphorylation (GRKs) nAChR_Open->Phosphorylation nAChR_Desensitized->nAChR_Resting Recovery (Washout) Internalization Internalization nAChR_Desensitized->Internalization Cellular_Response Cellular Response Ion_Influx->Cellular_Response Phosphorylation->nAChR_Desensitized

Caption: Signaling pathway of nAChR activation and desensitization by this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_protocol Desensitization Protocol cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation cRNA_Injection cRNA Injection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Electrodes Mount_Oocyte->Impale_Electrodes Voltage_Clamp Voltage Clamp (-60 mV) Impale_Electrodes->Voltage_Clamp Apply_Agonist Apply this compound Voltage_Clamp->Apply_Agonist Record_Current Record Current Decay Apply_Agonist->Record_Current Washout Washout Record_Current->Washout Fit_Onset Fit Onset Kinetics Record_Current->Fit_Onset Recovery_Pulses Apply Test Pulses Washout->Recovery_Pulses Fit_Recovery Fit Recovery Kinetics Recovery_Pulses->Fit_Recovery

Caption: Experimental workflow for characterizing receptor desensitization using TEVC.

Troubleshooting_Tree Start Problem: No/Low Response Check_Concentration Is this compound concentration appropriate? Start->Check_Concentration Check_Washout Was there a sufficient washout period? Check_Concentration->Check_Washout Yes Test_Range Action: Test a range of concentrations Check_Concentration->Test_Range No Increase_Washout Action: Increase washout duration Check_Washout->Increase_Washout No Check_Receptor_Health Is the receptor healthy? (Test with control agonist) Check_Washout->Check_Receptor_Health Yes Success Response Restored Test_Range->Success Increase_Washout->Success New_Batch Action: Use new batch of oocytes/cells Check_Receptor_Health->New_Batch No Further_Investigation Further Investigation Needed Check_Receptor_Health->Further_Investigation Yes New_Batch->Success

Caption: Troubleshooting decision tree for no/low response in this compound experiments.

References

Optimizing incubation time and temperature for Decanoylcholine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time and temperature for Decanoylcholine assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound assay using Butyrylcholinesterase (BChE)?

A1: The optimal temperature for BChE activity is generally between 25°C and 37°C. While the enzyme exhibits activity across a broader range, temperatures above 50°C can lead to significant and irreversible thermal inactivation.[1] For routine assays, maintaining a consistent temperature, such as 25°C or 37°C, is crucial for reproducibility.[2][3] A study on the thermal inactivation of BChE showed a significant decrease in activity at temperatures of 50°C and higher, with activity dropping to near-zero after a short exposure to 65°C.[1]

Q2: How does incubation time affect the results of a this compound assay?

A2: Incubation time is a critical parameter that directly influences the amount of product generated and, consequently, the absorbance reading. The ideal incubation time allows for sufficient product formation to be reliably measured while ensuring the reaction rate remains linear. For kinetic assays, measurements are typically taken at regular intervals (e.g., every 30 seconds for 6 minutes) to determine the initial reaction velocity.[4] For endpoint assays, a fixed incubation time (e.g., 10-30 minutes) is chosen that falls within the linear range of the reaction.[4] It is essential to determine this linear range experimentally for your specific assay conditions.

Q3: Why is it important to establish a linear reaction rate?

A3: A linear reaction rate indicates that the enzyme concentration is the rate-limiting factor, and the measured activity is directly proportional to the amount of active enzyme in the sample. If the reaction proceeds for too long, substrate depletion or product inhibition can cause the rate to plateau, leading to an underestimation of enzyme activity. Preliminary experiments should be conducted to determine the time frame during which the product formation is linear.

Q4: What are the key components of a this compound assay based on the Ellman method?

A4: The Ellman method is a widely used colorimetric assay for measuring cholinesterase activity. The key components are:

  • This compound iodide: The substrate for Butyrylcholinesterase (BChE).

  • Butyrylcholinesterase (BChE): The enzyme that hydrolyzes this compound.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): A chromogenic reagent that reacts with the product of the enzymatic reaction.

  • Buffer solution: Typically a phosphate buffer with a pH around 7.4 to 8.0 to maintain optimal enzyme activity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no enzyme activity Suboptimal Temperature: The incubation temperature is too low, resulting in a slow reaction rate.Increase the incubation temperature to the optimal range of 25-37°C. Ensure your incubator or plate reader's temperature control is accurate.
Enzyme Inactivation: The incubation temperature is too high, leading to denaturation of the BChE.Decrease the incubation temperature. Avoid temperatures above 40°C for prolonged periods. BChE is more resistant to thermal inactivation than acetylcholinesterase (AChE), but still susceptible to high temperatures.[3]
Incorrect Incubation Time: The incubation time is too short for detectable product formation.Increase the incubation time, ensuring that the reaction remains within the linear range. Perform a time-course experiment to determine the optimal incubation period.
Non-linear reaction rate Prolonged Incubation Time: The reaction has proceeded beyond the linear phase due to substrate depletion or product inhibition.Reduce the incubation time. For kinetic assays, use the initial linear portion of the progress curve to calculate the reaction rate.
High Enzyme Concentration: The enzyme concentration is too high, leading to rapid substrate consumption.Dilute the enzyme sample and re-run the assay. Proper sample dilution is crucial for accurate BChE activity measurement.
High background signal Spontaneous Substrate Hydrolysis: this compound can hydrolyze spontaneously, especially at high pH and temperature.Prepare fresh substrate solutions and run a "no enzyme" control to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your sample readings.
Interfering Substances: Components in the sample may react with DTNB.Run a sample blank that includes the sample and DTNB but no substrate. Subtract the absorbance of the sample blank from the test sample.
Poor reproducibility Temperature Fluctuations: Inconsistent temperature control between experiments.Ensure that all incubations are performed at a constant and accurately controlled temperature. Allow all reagents to equilibrate to the assay temperature before starting the reaction.
Inconsistent Incubation Timing: Variations in the start and stop times of the reaction.Use a multichannel pipette or an automated dispenser to add reagents and start the reaction in all wells simultaneously. For endpoint assays, use a stop solution to terminate the reaction at the precise time.

Quantitative Data Summary

Table 1: Effect of Temperature on Butyrylcholinesterase Activity (Illustrative Data)

Temperature (°C)Relative Activity (%)
1545
2585
37100
4570
5520

Note: This table provides illustrative data based on the known behavior of BChE. The optimal temperature and the rate of inactivation can vary with the specific assay conditions and the source of the enzyme.

Table 2: Effect of Incubation Time on Product Formation (Illustrative Data)

Incubation Time (minutes)Absorbance at 412 nm
20.15
50.38
100.75
150.95
201.05
301.10

Note: This table illustrates a typical time course for product formation. The linear range in this example is up to approximately 10-15 minutes, after which the reaction rate slows down. The optimal incubation time for an endpoint assay should be chosen from within this linear range.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Temperature

  • Prepare reaction mixtures containing this compound iodide, DTNB, and buffer in a 96-well microplate.

  • Pre-incubate the plate at a series of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C).

  • Initiate the reaction by adding a constant amount of BChE to each well.

  • Measure the absorbance at 412 nm at regular intervals for a fixed period (e.g., 10 minutes).

  • Calculate the initial reaction rate for each temperature.

  • Plot the reaction rate as a function of temperature to determine the optimal incubation temperature.

Protocol 2: Determining the Optimal Incubation Time (Linear Range)

  • Prepare a series of identical reaction mixtures containing this compound iodide, DTNB, BChE, and buffer in a 96-well microplate.

  • Incubate the plate at the predetermined optimal temperature.

  • Measure the absorbance at 412 nm at regular time intervals (e.g., every 2 minutes) over an extended period (e.g., 30-60 minutes).

  • Plot the absorbance as a function of time.

  • Identify the time interval during which the plot is linear. This represents the optimal range for incubation time for endpoint assays. For kinetic assays, ensure your measurement window falls within this linear phase.

Visualizations

Enzymatic_Reaction_Pathway This compound This compound (Substrate) BChE Butyrylcholinesterase (Enzyme) This compound->BChE Binds to active site Thiocholine Decanoyl-thiocholine (Product 1) DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with Decanoate Decanoate (Product 2) TNB TNB (Colored Product) DTNB->TNB Forms BChE->Thiocholine Hydrolyzes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate) Dispense Dispense Reagents and Samples into Microplate Reagents->Dispense Samples Prepare Samples (Enzyme dilutions, Controls) Samples->Dispense Incubate Incubate at Optimal Temperature Dispense->Incubate Start Reaction Measure Measure Absorbance at 412 nm Incubate->Measure Kinetic or Endpoint Calculate Calculate Reaction Rates Measure->Calculate Analyze Analyze and Interpret Results Calculate->Analyze

References

Validation & Comparative

Decanoylcholine vs. Acetylcholine: A Comparative Analysis of Potency and Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparison of decanoylcholine and acetylcholine reveals significant differences in potency, with longer acyl chain length in this compound appearing to reduce its effectiveness as a cholinergic agonist compared to the endogenous neurotransmitter acetylcholine. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their relative potencies, experimental protocols for assessment, and an overview of the associated signaling pathways.

This compound, a synthetic choline ester with a ten-carbon acyl chain, exhibits a markedly different pharmacological profile compared to the ubiquitous neurotransmitter acetylcholine. While both molecules share the choline head group essential for interaction with cholinergic receptors, the extended lipophilic tail of this compound significantly influences its binding affinity and efficacy at both nicotinic and muscarinic acetylcholine receptors.

Comparative Potency

Experimental evidence suggests that the potency of choline esters is highly dependent on the length of the acyl chain. Structure-activity relationship studies indicate that while short-chain esters like butyrylcholine can retain some cholinergic activity, increasing the chain length generally leads to a decrease in agonist potency and can even result in antagonistic activity.[1] Long-chain fatty acid-choline esters have been observed to block the effects of acetylcholine on isolated biological preparations.[1]

CompoundReceptor TargetPotency (Relative to Acetylcholine)
Acetylcholine Nicotinic & Muscarinic ReceptorsHigh (Endogenous Agonist)
This compound Nicotinic & Muscarinic ReceptorsPresumed Low to Antagonistic

Table 1: Comparative Potency of this compound vs. Acetylcholine.

Experimental Protocols

The assessment of the potency of cholinergic compounds like this compound and acetylcholine typically involves in vitro assays utilizing isolated tissues or cell lines expressing specific cholinergic receptor subtypes.

Isolated Tissue Bioassay (e.g., Guinea Pig Ileum)

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to cholinomimetics, primarily acting on muscarinic M3 receptors.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Drug Administration: Cumulative or non-cumulative concentrations of the agonist (acetylcholine or this compound) are added to the organ bath.

  • Response Measurement: The contractile response of the ileum is measured using an isometric or isotonic transducer and recorded.

  • Data Analysis: Concentration-response curves are plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of each compound. A higher EC50 value indicates lower potency.

Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor subtype.

  • Preparation of Receptor Source: Cell membranes from tissues or cultured cells expressing the target nicotinic or muscarinic receptor subtype are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-acetylcholine or a specific antagonist) and varying concentrations of the unlabeled test compound (this compound or acetylcholine).

  • Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Signaling Pathways

Acetylcholine mediates its effects through two main types of receptors: ionotropic nicotinic receptors and metabotropic (G-protein coupled) muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels. The binding of acetylcholine leads to a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR Binds Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Response Cellular Response (e.g., Muscle Contraction) Depolarization->Response

Nicotinic Acetylcholine Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation initiates intracellular signaling cascades. For example, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca²⁺, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.

mAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR Muscarinic Receptor (GPCR) ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response

Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling.

Conclusion

References

Validating Ligand Specificity for α7 Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial target in drug discovery for a range of neurological and inflammatory disorders. Its role in cognitive processes, neuroprotection, and anti-inflammatory signaling has spurred the development of numerous specific agonists and positive allosteric modulators. This guide provides a comparative overview of the experimental validation of two well-characterized α7 nAChR ligands, PNU-282987 and GTS-21 (DMXB-A), offering insights into their specificity and functional activity.

Note on Decanoylcholine: Extensive searches of the current scientific literature did not yield specific data on "this compound" as a ligand for α7 nAChRs. Therefore, this guide focuses on a comparison of established and well-documented α7 nAChR agonists to provide a relevant and data-supported resource for researchers in the field.

Comparative Analysis of α7 nAChR Agonists

The following tables summarize the quantitative data for PNU-282987 and GTS-21, two key exemplars of α7 nAChR agonists, highlighting their binding affinities and functional potencies.

Ligand Receptor Subtype Binding Affinity (Ki) / IC50 Functional Potency (EC50) Efficacy (% of ACh response) Reference
PNU-282987 human α7 nAChR26 nM (IC50)154 nMHigh (Full Agonist)[1]
5-HT3 Receptor4541 nM (IC50)-Functional Antagonist[1]
GTS-21 (DMXB-A) human α7 nAChR-~1 µMPartial Agonist[2][3]
human α4β2 nAChR20 nM (Ki)-Antagonist[2]
5-HT3A Receptor3.1 µM (IC50)-Antagonist[2]

Table 1: Binding Affinity and Functional Potency of Selected α7 nAChR Agonists. This table provides a side-by-side comparison of the binding and functional characteristics of PNU-282987 and GTS-21 at the human α7 nAChR and other relevant receptors to assess their selectivity.

Experimental Protocols for Specificity Validation

Validating the specificity of a ligand for the α7 nAChR involves a multi-faceted approach, employing a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of the test compound for the α7 nAChR.

Materials:

  • Cell membranes expressing the human α7 nAChR.

  • Radioligand (e.g., [3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin).

  • Test compound (e.g., this compound, PNU-282987, GTS-21).

  • Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine or unlabeled MLA).

  • Assay buffer (e.g., Tris-HCl buffer with BSA).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the ion flow through the receptor channel upon ligand binding, providing information on agonist/antagonist activity and potency.

Objective: To characterize the functional properties (e.g., EC50, efficacy, and kinetics) of the test compound at the α7 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7 nAChR subunit.

  • Recording solution (e.g., Ba2+-containing Ringer's solution).

  • Test compound solutions at various concentrations.

  • Two-electrode voltage clamp setup.

Protocol:

  • Inject the α7 nAChR cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at various concentrations to the oocyte and record the elicited ion currents.

  • Construct a concentration-response curve to determine the EC50 and maximal efficacy.

Calcium Imaging using a Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation, as α7 nAChRs are highly permeable to Ca2+.

Objective: To assess the functional activity of the test compound by measuring calcium influx in a high-throughput format.

Materials:

  • Cells stably expressing the human α7 nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compound solutions at various concentrations.

  • Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive dye.

  • Prepare a plate with different concentrations of the test compound.

  • Place both plates in the FLIPR instrument.

  • The FLIPR will add the compound to the cells and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium.

  • Analyze the data to generate concentration-response curves and determine the EC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the α7 nAChR signaling pathway and the workflows of the described experimental protocols.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening Agonist Agonist (e.g., Acetylcholine, PNU-282987) Agonist->alpha7 Binds to Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Activates

Caption: α7 nAChR Signaling Pathway

experimental_workflow cluster_binding Radioligand Binding Assay cluster_electro Two-Electrode Voltage Clamp cluster_calcium Calcium Imaging (FLIPR) b1 Incubate Membranes with Radioligand & Test Compound b2 Separate Bound/Free Ligand (Filtration) b1->b2 b3 Measure Radioactivity b2->b3 b4 Determine Ki / IC50 b3->b4 e1 Express α7 nAChR in Xenopus Oocytes e2 Voltage Clamp Oocyte e1->e2 e3 Apply Test Compound e2->e3 e4 Record Ion Currents e3->e4 e5 Determine EC50 & Efficacy e4->e5 c1 Plate α7-expressing Cells c2 Load with Calcium Dye c1->c2 c3 Add Test Compound c2->c3 c4 Measure Fluorescence c3->c4 c5 Determine EC50 c4->c5

Caption: Experimental Workflows for Ligand Validation

References

Comparative Analysis of Decanoylcholine and Other Choline Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Decanoylcholine and other key choline esters, offering valuable insights for researchers, scientists, and drug development professionals. By presenting a detailed examination of their interactions with cholinergic receptors and their susceptibility to enzymatic hydrolysis, this document aims to facilitate a deeper understanding of their pharmacological profiles.

Introduction to Choline Esters

Choline esters are a class of compounds characterized by a choline moiety linked to an acyl group via an ester bond. They play a pivotal role in neuroscience and pharmacology, primarily through their interaction with cholinergic receptors. The most well-known endogenous choline ester is acetylcholine (ACh), a critical neurotransmitter in both the central and peripheral nervous systems. Synthetic choline esters, such as succinylcholine, are utilized clinically for their effects on neuromuscular transmission. This guide will focus on a comparative analysis of this compound, a less-studied long-chain choline ester, with the well-characterized acetylcholine and succinylcholine.

Performance Comparison

The pharmacological activity of choline esters is determined by two key factors: their ability to bind to and activate or block cholinergic receptors, and their rate of hydrolysis by cholinesterases, the enzymes responsible for their degradation.

Interaction with Cholinergic Receptors

Cholinergic receptors are broadly classified into two main types: muscarinic and nicotinic receptors, each with several subtypes. The affinity and efficacy of a choline ester at these receptors dictate its physiological and potential therapeutic effects.

Long-chain acylcholines, such as this compound, are suggested to act as antagonists at cholinergic receptors, in contrast to the agonistic effects of acetylcholine.[1] This antagonistic activity is attributed to the bulky decanoyl group, which may interfere with the conformational changes required for receptor activation.

Table 1: Comparative Receptor Interaction Profile of Choline Esters

Choline EsterReceptor TypePrimary ActionPotency (Affinity/Efficacy)
This compound Muscarinic & NicotinicAntagonist (putative)Data not available
Acetylcholine Muscarinic & NicotinicAgonistHigh
Succinylcholine Nicotinic (neuromuscular)Agonist (depolarizing blocker)High

Quantitative data for this compound is currently limited in publicly available literature.

Enzymatic Hydrolysis by Cholinesterases

The duration of action of choline esters is primarily governed by their rate of hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE is highly specific for acetylcholine and is found at cholinergic synapses, while BChE (also known as pseudocholinesterase) is present in plasma and has a broader substrate specificity.

The structure of the acyl group significantly influences the rate of hydrolysis. Butyrylcholinesterase is known to hydrolyze choline esters with longer acyl chains, making it the primary enzyme for the metabolism of long-chain acylcholines like this compound.[1][2] The active site gorge of BChE is larger than that of AChE, accommodating bulkier substrates.[3]

Table 2: Comparative Hydrolysis by Cholinesterases

Choline EsterHydrolyzing EnzymeRelative Rate of Hydrolysis
This compound Butyrylcholinesterase (BChE)Data not available
Acetylcholine Acetylcholinesterase (AChE)Very Rapid
Succinylcholine Butyrylcholinesterase (BChE)Rapid

Experimental Protocols

To facilitate further research and a more direct comparison, this section outlines the detailed methodologies for key experiments used to characterize the performance of choline esters.

Synthesis of this compound

This compound can be synthesized from decanoic acid. The process involves converting decanoic acid to decanoyl chloride, which is then reacted with a choline salt.

Protocol for Synthesis of Decanoyl Chloride: To a cooled (0 °C) solution of decanoic acid in dichloromethane (DCM), oxalyl chloride and a catalytic amount of dimethylformamide (DMF) are added dropwise. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure to yield decanoyl chloride.[4]

Cholinesterase Activity Assay (Ellman's Assay)

This colorimetric assay is widely used to measure the activity of cholinesterases.[5][6][7][8][9]

Principle: The assay measures the production of thiocholine, which results from the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine) by the cholinesterase. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • DTNB (Ellman's Reagent) Solution (4 mg/mL in buffer)

  • Substrate solution (e.g., S-butyrylthiocholine iodide, 5 mM in buffer)

  • Enzyme solution (e.g., purified BChE or serum sample)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well microplate, add 40 µL of 100 mM phosphate buffer (pH 7.4).

  • Add 10 µL of the diluted enzyme sample (e.g., serum diluted 400-fold).

  • Add 50 µL of 2 mM DTNB solution.

  • Incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 100 µL of 5 mM substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 20 minutes.

  • The rate of change in absorbance is proportional to the enzyme activity.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[10][11][12][13][14][15]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]-Quinuclidinyl benzilate ([3H]-QNB) for muscarinic receptors) is incubated with a tissue or cell membrane preparation containing the receptors. The ability of an unlabeled compound (the "competitor," e.g., this compound) to displace the radioligand from the receptor is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Tissue or cell membrane preparation expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-QNB).

  • Unlabeled competitor (e.g., this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure (Competition Binding):

  • In a series of tubes, add a constant concentration of the radiolabeled ligand and the membrane preparation.

  • Add increasing concentrations of the unlabeled competitor (this compound).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

In Vitro Muscle Contraction Assay

This functional assay assesses the effect of a compound on muscle contractility, providing information on its agonistic or antagonistic properties.[16][17][18][19]

Principle: An isolated muscle preparation (e.g., guinea pig ileum for smooth muscle, rat phrenic nerve-diaphragm for skeletal muscle) is suspended in an organ bath containing a physiological salt solution. The muscle is attached to a force transducer to measure isometric contractions. The effect of adding the test compound (e.g., this compound) on the baseline muscle tension or on contractions induced by a known agonist is recorded.

Materials:

  • Isolated tissue bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isolated muscle preparation.

  • Test compound (this compound) and standard agonists/antagonists.

Procedure:

  • Dissect and mount the muscle preparation in the isolated tissue bath.

  • Allow the tissue to equilibrate under a resting tension.

  • To assess antagonistic activity, first establish a stable contractile response to a known agonist (e.g., acetylcholine).

  • Wash out the agonist and then incubate the tissue with this compound for a set period.

  • Re-introduce the agonist in the presence of this compound and measure the contractile response.

  • A reduction in the agonist-induced contraction indicates antagonistic activity. Construct a concentration-response curve to determine the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows.

CholinergicSignaling cluster_agonist Agonist Action (e.g., Acetylcholine) cluster_antagonist Antagonist Action (putative for this compound) Agonist Acetylcholine Receptor_A Cholinergic Receptor (Muscarinic/Nicotinic) Agonist->Receptor_A Binds Activation Receptor Activation Receptor_A->Activation Response_A Physiological Response (e.g., Muscle Contraction, Gland Secretion) Activation->Response_A Antagonist This compound Receptor_B Cholinergic Receptor (Muscarinic/Nicotinic) Antagonist->Receptor_B Binds Blockade Receptor Blockade Receptor_B->Blockade Response_B Inhibition of Physiological Response Blockade->Response_B

Caption: Cholinergic Receptor Signaling: Agonist vs. Antagonist.

CholinesteraseActivityAssay cluster_workflow Ellman's Assay Workflow Start Start Step1 Prepare Reagents: - Buffer - DTNB - Substrate Start->Step1 Step2 Add Buffer, Enzyme, and DTNB to Plate Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Substrate to Initiate Reaction Step3->Step4 Step5 Measure Absorbance at 412 nm Step4->Step5 End Calculate Activity Step5->End

Caption: Workflow for Cholinesterase Activity Measurement.

ReceptorBindingAssay cluster_workflow Receptor Binding Assay Workflow Start Start Step1 Incubate Radioligand, Membranes, & Competitor Start->Step1 Step2 Separate Bound/Free (Filtration) Step1->Step2 Step3 Wash Filters Step2->Step3 Step4 Measure Radioactivity (Scintillation Counting) Step3->Step4 End Determine IC50/Ki Step4->End

Caption: Workflow for Radioligand Receptor Binding Assay.

Conclusion

This comparative guide highlights the key pharmacological differences between this compound and other well-studied choline esters. While acetylcholine and succinylcholine act as agonists at cholinergic receptors, preliminary evidence suggests that long-chain acylcholines like this compound may function as antagonists. Furthermore, the enzymatic breakdown of these compounds is handled by different cholinesterases, with BChE being the primary enzyme for longer-chain esters.

The provided experimental protocols offer a standardized framework for researchers to quantitatively assess the performance of this compound and other novel choline esters. Further investigation is warranted to elucidate the specific receptor binding affinities, functional activities, and kinetic parameters of this compound to fully understand its pharmacological profile and potential therapeutic applications.

References

Cross-Validation of Decanoylcholine's Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of the potential effects of decanoylcholine with established genetic models of cholinergic signaling. Due to the current lack of extensive public data on the specific biological activities of this compound, this document outlines a proposed investigational workflow. It details the experimental protocols and data presentation necessary to characterize a novel acylcholine, like this compound, and validate its effects using genetic models with known alterations in cholinergic pathways.

Introduction to this compound and Relevant Genetic Models

This compound is an acylcholine molecule, structurally characterized by a choline head group and a ten-carbon acyl chain.[1] While its endogenous role is noted as a metabolite, its pharmacological effects on cholinergic receptors are not well-documented in publicly available literature. The core of this guide is to propose a systematic approach to determine these effects and cross-validate them in well-characterized genetic models.

To rigorously assess the potential cholinergic activity of this compound, two primary types of genetic models are proposed for comparison:

  • Flinders Sensitive Line (FSL) Rats: This selectively bred rat line exhibits cholinergic hypersensitivity, particularly at muscarinic receptors, and is an established genetic model for depression.[2] FSL rats show exaggerated responses to muscarinic agonists.[2]

  • Cholinergic Receptor Knockout Mice: These are genetically engineered mice lacking specific subtypes of muscarinic (M1-M5) or nicotinic (e.g., α7, α4β2) acetylcholine receptors. They are invaluable tools for dissecting the specific receptor subtypes through which a compound mediates its effects.

Proposed Experimental Workflow for Cross-Validation

A logical, stepwise approach is essential to characterize the effects of this compound and validate them in genetic models. The following workflow is proposed:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Effects in Wild-Type Animals cluster_2 Phase 3: Cross-Validation in Genetic Models a Receptor Binding Assays b Functional Cellular Assays a->b Determine affinity c Dose-Response Studies b->c Confirm functional activity d Behavioral and Physiological Assessments c->d Establish effective dose e Testing in FSL Rats d->e Validate in hypersensitive model f Testing in Receptor Knockout Mice d->f Identify specific receptor subtype

Figure 1: A proposed experimental workflow for the characterization and cross-validation of this compound's effects.

Data Presentation: Comparative Tables

All quantitative data should be summarized in clear, structured tables to facilitate comparison between this compound and standard cholinergic agents, as well as across different animal models.

Table 1: Hypothetical In Vitro Cholinergic Receptor Profile of this compound

Receptor SubtypeThis compound Binding Affinity (Ki, nM)This compound Functional Activity (EC50/IC50, nM)Acetylcholine (Reference) Binding Affinity (Ki, nM)
Muscarinic
M1TBDTBD~1,000
M2TBDTBD~1,000
M3TBDTBD~1,000
M4TBDTBD~1,000
M5TBDTBD~1,000
Nicotinic
α4β2TBDTBD~100
α7TBDTBD~500
TBD: To be determined through experimental assays.

Table 2: Hypothetical Comparative In Vivo Effects in Wild-Type vs. Genetic Models

ParameterWild-Type ResponseFSL Rat ResponseM_x_ Knockout ResponsenAChR Knockout Response
Core Body Temperature TBDTBDTBDTBD
Locomotor Activity TBDTBDTBDTBD
Salivation TBDTBDTBDTBD
Cognitive Performance (e.g., Morris Water Maze) TBDTBDTBDTBD
M_x refers to the specific muscarinic receptor knockout model used. nAChR refers to the specific nicotinic receptor knockout model used._

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various muscarinic and nicotinic receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the desired human cholinergic receptor subtype (e.g., CHO-K1 cells for muscarinic receptors, HEK293 cells for nicotinic receptors).

    • Incubate a fixed concentration of a subtype-selective radioligand (e.g., [³H]-NMS for muscarinic receptors, [³H]-epibatidine for nicotinic receptors) with the membrane preparation in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assays (Calcium Mobilization)
  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

  • Methodology:

    • Culture cells expressing the target muscarinic receptor subtype and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • To assess agonist activity, stimulate the cells with increasing concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known concentration of acetylcholine.

    • Plot dose-response curves to determine EC50 or IC50 values.

Protocol 3: In Vivo Assessment in FSL Rats
  • Objective: To compare the physiological and behavioral effects of this compound in FSL rats and their control counterparts, the Flinders Resistant Line (FRL) rats.

  • Methodology:

    • Administer a range of doses of this compound (based on wild-type studies) via an appropriate route (e.g., intraperitoneal injection) to both FSL and FRL rats.

    • Measure core body temperature at regular intervals post-administration, as cholinergic agonists typically induce hypothermia.

    • Assess locomotor activity in an open-field test.

    • Quantify salivation by collecting and weighing dental cotton swabs placed in the animals' mouths.

    • Compare the magnitude and duration of the responses between the FSL and FRL strains.

Signaling Pathways and Logical Relationships

Visualizing the underlying mechanisms and logical flow of the cross-validation process is essential for clarity.

G cluster_0 This compound Administration cluster_1 Cholinergic Receptor Interaction cluster_2 Downstream Signaling Cascades This compound This compound Muscarinic_R Muscarinic Receptors (M1-M5) This compound->Muscarinic_R Nicotinic_R Nicotinic Receptors (e.g., α7, α4β2) This compound->Nicotinic_R Gq_PLC Gq -> PLC -> IP3/DAG -> Ca²⁺↑ Muscarinic_R->Gq_PLC M1, M3, M5 Gi_AC Gi -> AC↓ -> cAMP↓ Muscarinic_R->Gi_AC M2, M4 Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) Nicotinic_R->Ion_Channel

Figure 2: Potential signaling pathways activated by this compound upon binding to muscarinic and nicotinic receptors.

G cluster_0 Experimental Observation cluster_1 Genetic Model Comparison cluster_2 Inference Observed_Effect Physiological/ Behavioral Effect FSL_vs_FRL FSL vs. FRL Rats Observed_Effect->FSL_vs_FRL WT_vs_KO Wild-Type vs. Knockout Mice Observed_Effect->WT_vs_KO Inference1 Cholinergic Sensitivity? FSL_vs_FRL->Inference1 Exaggerated effect in FSL? Inference2 Receptor Subtype? WT_vs_KO->Inference2 Effect absent in KO?

Figure 3: Logical relationship for cross-validating observed effects of this compound using genetic models.

Conclusion

The cross-validation of a novel compound's effects with appropriate genetic models is a cornerstone of modern pharmacology. While direct experimental data for this compound is currently sparse, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By systematically characterizing its in vitro and in vivo properties and then challenging these findings in models of cholinergic hypersensitivity (FSL rats) and receptor-specific null backgrounds (knockout mice), researchers can definitively elucidate the pharmacological profile of this compound and its potential therapeutic applications. This structured approach ensures that the resulting data is robust, comparable, and readily interpretable by the scientific community.

References

Reproducibility of Decanoylcholine's effect across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant gap in the understanding of Decanoylcholine's biological effects on various cell lines. Despite searches for its bioactivity, cellular effects, and related research studies, no publications were identified that detail its impact on cellular signaling, viability, or any other measurable outcome.

This compound is cataloged in chemical databases such as PubChem as an acylcholine, a class of molecules that are structurally related to the neurotransmitter acetylcholine. It is also noted as a metabolite. However, this classification does not provide any data on its interaction with cells or its potential signaling pathways.

Without any foundational experimental data, it is not possible to provide a comparison of this compound's effects across different cell lines, detail experimental protocols for its use, or delineate any associated signaling pathways. The core requirements of data presentation in tables and visualization of workflows and pathways cannot be fulfilled due to the absence of primary research on this specific compound.

Researchers, scientists, and drug development professionals interested in the potential effects of this compound would need to conduct initial exploratory studies to generate the primary data required for such a comparative analysis. These initial studies would need to establish basic parameters such as cytotoxicity, effective concentrations, and potential mechanisms of action in various cell lines. Until such research is conducted and published, the reproducibility and specific effects of this compound across different cellular contexts remain unknown.

Comparative Analysis of Decanoylcholine: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological effects of Decanoylcholine, benchmarked against established cholinergic agents.

Abstract

This compound is a synthetic choline ester with potential applications in modulating cholinergic neurotransmission. This guide provides a comparative overview of its efficacy, drawing from available in vitro and in vivo studies. While direct comparative data for this compound against other cholinergic agonists is limited in publicly accessible literature, this document outlines the foundational mechanisms of cholinergic signaling and provides a framework for evaluating novel compounds like this compound. The subsequent sections detail generalized experimental protocols and data presentation formats that are critical for assessing the pharmacological profile of such agents.

Introduction to Cholinergic System

The cholinergic system, integral to the autonomic and central nervous systems, utilizes acetylcholine (ACh) as its primary neurotransmitter.[1] ACh interacts with two main types of receptors: muscarinic and nicotinic, each with several subtypes.[1] Cholinergic agonists, which mimic or enhance the action of ACh, are broadly classified as direct-acting or indirect-acting.[2] Direct-acting agonists bind directly to cholinergic receptors, while indirect-acting agonists inhibit the enzyme acetylcholinesterase (AChE), thereby increasing the synaptic concentration of ACh.[1][2] The therapeutic applications of cholinergic drugs are vast, ranging from treating glaucoma and myasthenia gravis to managing Alzheimer's disease.

Hypothetical In Vitro Efficacy of this compound

In vitro studies are fundamental in characterizing the pharmacological properties of a new chemical entity. For a novel compound like this compound, initial investigations would focus on its receptor binding affinity, functional agonistic or antagonistic activity, and its effect on acetylcholinesterase.

Data Summary: Receptor Binding and Functional Assays

The following table is a template for presenting data from hypothetical in vitro assays comparing this compound with a standard cholinergic agonist, such as Carbachol.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Potency Ratio (vs. Carbachol)
This compound M1Data Not AvailableData Not AvailableN/A
M2Data Not AvailableData Not AvailableN/A
M3Data Not AvailableData Not AvailableN/A
Nicotinic (α7)Data Not AvailableData Not AvailableN/A
Carbachol M1100501.0
M280401.0
M3120601.0
Nicotinic (α7)5002501.0
Experimental Protocols

Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of this compound to various cholinergic receptor subtypes.

  • Method: Radioligand binding assays are performed using cell membranes expressing the target receptor subtype. Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]NMS for muscarinic receptors) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., atropine). The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization):

  • Objective: To assess the functional agonistic activity (EC50) of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3).

  • Method: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured before the addition of varying concentrations of this compound. The change in intracellular calcium concentration is monitored using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration that elicits 50% of the maximal response) is determined.

Hypothetical In Vivo Efficacy of this compound

In vivo studies are crucial for evaluating the physiological effects, pharmacokinetic profile, and potential therapeutic efficacy of a drug candidate in a living organism.

Data Summary: Animal Model Studies

This table provides a template for summarizing data from a hypothetical in vivo study in a relevant animal model, for instance, a model for cognitive impairment.

Treatment GroupNCognitive Performance (e.g., Morris Water Maze Escape Latency, s)Acetylcholinesterase Inhibition in Brain (%)
Vehicle Control 1060 ± 50
This compound (1 mg/kg) 10Data Not AvailableData Not Available
This compound (5 mg/kg) 10Data Not AvailableData Not Available
Donepezil (1 mg/kg) 1035 ± 470
Experimental Protocols

Morris Water Maze Test:

  • Objective: To assess spatial learning and memory in rodents.

  • Method: A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. Animals are trained over several days to find the platform. Following the training period, the platform is removed, and the time spent in the target quadrant is recorded during a probe trial. The test compound (this compound) or vehicle is administered before the training or probe trials.

  • Data Analysis: The escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial are analyzed to assess cognitive function.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz, illustrate a generalized cholinergic signaling pathway and a typical experimental workflow for drug screening.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R Binds to Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R Binds to Response Cellular Response Muscarinic_R->Response Nicotinic_R->Response This compound This compound (Agonist) This compound->Muscarinic_R This compound->Nicotinic_R

Caption: Generalized Cholinergic Signaling Pathway.

ExperimentalWorkflow start Compound Synthesis (this compound) invitro In Vitro Screening (Binding & Functional Assays) start->invitro invivo In Vivo Efficacy (Animal Models) invitro->invivo Lead Compound Selection pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd tox Toxicology Studies pkpd->tox clinical Clinical Trials tox->clinical Safety Assessment

References

A Head-to-Head Comparison: Decanoylcholine and Carbachol on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbachol is a potent, non-selective cholinergic agonist that elicits robust contractile responses in various smooth muscle tissues. Its mechanism of action, primarily through M3 muscarinic acetylcholine receptors, is well-documented. In contrast, specific pharmacological data for Decanoylcholine, a long-chain fatty acid ester of choline, on smooth muscle is scarce. This guide presents comprehensive data for carbachol, outlines standard experimental protocols for assessing smooth muscle contraction, and provides the necessary signaling pathway and workflow diagrams to facilitate future research in this area.

Carbachol: A Profile

Carbachol is a parasympathomimetic agent that mimics the effects of acetylcholine. Due to its carbamate ester group, it is resistant to hydrolysis by acetylcholinesterase, resulting in a prolonged duration of action.

Quantitative Data for Carbachol on Smooth Muscle
ParameterValueTissue/SpeciesNotes
EC50 ~0.1 µM - 10 µMGuinea pig ileum, bladder, tracheaThe half-maximal effective concentration (EC50) can vary depending on the specific smooth muscle preparation and experimental conditions.
Receptor Affinity (pKi) M3 > M2 > M1VariousCarbachol is a non-selective muscarinic agonist but contraction of smooth muscle is primarily mediated by M3 receptors.
Intrinsic Activity Full AgonistSmooth MuscleCarbachol is capable of producing the maximal contractile response in smooth muscle tissues.

This compound: An Overview

Scientific literature lacks specific studies detailing the effects of this compound on smooth muscle contraction. As a choline ester with a long aliphatic chain (decanoyl group), its pharmacological properties, including potency, efficacy, and receptor selectivity, are yet to be determined. The structure-activity relationship of long-chain choline esters is not as well-defined as that of their shorter-chain counterparts.

Signaling Pathways and Experimental Workflow

To facilitate research into the comparative effects of these compounds, the following diagrams illustrate the key signaling pathway for muscarinic agonist-induced smooth muscle contraction and a standard experimental workflow.

G Muscarinic Agonist Signaling in Smooth Muscle agonist Muscarinic Agonist (e.g., Carbachol) m3r M3 Muscarinic Receptor agonist->m3r gq Gq/11 Protein m3r->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cam Calmodulin ca_release->cam binds to ca_influx Ca²⁺ Influx ca_influx->cam binds to contraction Smooth Muscle Contraction pkc->contraction sensitizes contractile proteins mlck Myosin Light Chain Kinase (MLCK) cam->mlck activates mlck->contraction phosphorylates myosin

Caption: Muscarinic Agonist Signaling Pathway in Smooth Muscle.

G Experimental Workflow for Smooth Muscle Contraction Assay start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration Period mounting->equilibration baseline Record Baseline Tension equilibration->baseline agonist_add Cumulative Addition of Agonist baseline->agonist_add contraction_rec Record Contractile Response agonist_add->contraction_rec washout Washout contraction_rec->washout data_analysis Data Analysis (Dose-Response Curve, EC50) contraction_rec->data_analysis recovery Recovery Period washout->recovery recovery->agonist_add Next Concentration end End data_analysis->end

Caption: Experimental Workflow for Smooth Muscle Contraction Assay.

Experimental Protocols

A standard method for evaluating the effects of compounds on smooth muscle is the isolated organ bath experiment.

Isolated Organ Bath Assay for Smooth Muscle Contraction

1. Tissue Preparation:

  • A common preparation is the longitudinal muscle strip from the guinea pig ileum.
  • The animal is euthanized according to ethical guidelines.
  • A segment of the ileum is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
  • The longitudinal muscle layer is carefully separated from the underlying circular muscle and mucosa.
  • Strips of approximately 1-2 cm in length are prepared.

2. Mounting the Tissue:

  • One end of the muscle strip is attached to a fixed hook at the bottom of an organ bath chamber containing the physiological salt solution.
  • The other end is connected via a thread to an isometric force transducer.
  • The tissue is maintained at a constant temperature (e.g., 37°C) and continuously aerated.

3. Equilibration and Baseline Recording:

  • The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram).
  • During this time, the bathing solution is changed every 15-20 minutes.
  • Once a stable baseline tension is achieved, it is recorded using a data acquisition system.

4. Agonist Administration:

  • A cumulative concentration-response curve is typically generated.
  • The agonist (this compound or carbachol) is added to the organ bath in increasing concentrations.
  • The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.

5. Data Acquisition and Analysis:

  • The change in tension from the baseline is recorded for each agonist concentration.
  • The responses are often expressed as a percentage of the maximal contraction induced by a standard agent (e.g., a high concentration of carbachol or potassium chloride).
  • A dose-response curve is plotted, and the EC50 value and maximal response (Emax) are calculated using non-linear regression analysis.

6. Washout and Recovery:

  • After obtaining a full concentration-response curve, the tissue is washed repeatedly with fresh physiological salt solution to remove the agonist.
  • The tension is allowed to return to the baseline level before initiating a new experiment on the same tissue.

Conclusion

While carbachol is a well-established tool for studying smooth muscle physiology and pharmacology, the properties of this compound remain to be elucidated. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to conduct head-to-head studies. Such research would be valuable in understanding the structure-activity relationships of long-chain choline esters and could potentially uncover novel pharmacological agents.

Validating Decanoylcholine's Mechanism: A Comparative Guide to Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoylcholine, a long-chain acylcholine ester, presents a compelling case for investigation into its potential interactions with cholinergic receptors. Understanding its mechanism of action is crucial for any therapeutic development. This guide provides a comparative framework for validating this compound's effects, focusing on the use of specific nicotinic and muscarinic receptor antagonists. While direct experimental data for this compound is limited, this guide leverages established protocols and data from analogous long-chain acylcholines to provide a comprehensive roadmap for its characterization.

Comparative Analysis of Receptor Interactions

A critical step in characterizing this compound is to determine its binding affinity and functional activity at both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The following tables outline the expected data from key validation experiments, using arachidonoylcholine, another long-chain acylcholine, as a reference point.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Interaction Profile

LigandReceptor SubtypeBinding Affinity (IC₅₀/Kᵢ)Functional Effect (EC₅₀/IC₅₀)Antagonist Inhibition
This compound Neuronal (e.g., α7, α4β2), MuscleData to be determinedData to be determinedData to be determined
ArachidonoylcholineNeuronal (α7)~13-20 µM (IC₅₀)Antagonist activityCompetitive

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Interaction Profile

LigandReceptor SubtypeBinding Affinity (Kᵢ)Functional Effect (EC₅₀/IC₅₀)Antagonist Inhibition
This compound M1, M2, M3, M4, M5Data to be determinedData to be determinedData to be determined
AcetylcholineM1-M5Sub-micromolar to low micromolarAgonistCompetitive

Experimental Protocols for Mechanism Validation

To elucidate the specific receptor interactions of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a detailed methodology for these key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to nAChRs and mAChRs.

a) Nicotinic Receptor Binding Assay (Adapted from Anderson, 2008[1])

  • Objective: To determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes (e.g., α4β2, α7).

  • Materials:

    • Membrane preparations from cells expressing the desired nAChR subtype (e.g., rat brain homogenates for native receptors or membranes from transfected cell lines like HEK293).

    • Radioligand specific for the receptor subtype (e.g., [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7).[1]

    • This compound.

    • Known non-labeled competitor (e.g., nicotine, epibatidine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

    • To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of a known non-labeled competitor.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

b) Muscarinic Receptor Binding Assay (Adapted from Broad et al.)

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the five muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells).

    • Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS)).

    • This compound.

    • Known non-labeled competitor (e.g., atropine).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Follow a similar procedure as the nicotinic receptor binding assay, incubating the specific muscarinic receptor membrane preparation with [³H]NMS and varying concentrations of this compound.

    • Determine non-specific binding using a saturating concentration of atropine.

    • After incubation and filtration, measure the bound radioactivity.

    • Calculate the IC₅₀ and Kᵢ values for this compound at each muscarinic receptor subtype.

In Vitro Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at cholinergic receptors.

a) Calcium Imaging Assay (Adapted from Creative Biolabs[2])

  • Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound, indicating receptor activation (for Gq-coupled mAChRs like M1, M3, M5, and Ca²⁺-permeable nAChRs).

  • Materials:

    • Cells expressing the target receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • This compound.

    • Known agonist (e.g., acetylcholine, carbachol).

    • Specific antagonist (e.g., atropine for mAChRs, mecamylamine for nAChRs).

    • Fluorescence plate reader or microscope with imaging capabilities.

  • Procedure:

    • Culture cells in a multi-well plate.

    • Load the cells with a calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound and monitor the change in fluorescence over time.

    • To confirm receptor specificity, pre-incubate cells with a specific antagonist before adding this compound.

    • A significant increase in fluorescence that is blocked by a specific antagonist indicates agonist activity at the target receptor.

b) Electrophysiology (Patch-Clamp) Assay

  • Objective: To directly measure ion channel activity in response to this compound at ionotropic nicotinic receptors.

  • Materials:

    • Cells expressing the nAChR of interest.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • This compound.

    • Specific nAChR antagonists (e.g., α-bungarotoxin for muscle-type, mecamylamine for neuronal).

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cell expressing the target nAChR.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply this compound to the cell via a perfusion system.

    • Record the resulting ionic current. An inward current indicates receptor activation and ion channel opening.

    • To validate the mechanism, co-apply this compound with a specific nAChR antagonist and observe for a reduction or block of the current.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding of the validation strategy.

G cluster_0 Nicotinic Receptor Signaling Decanoylcholine_n This compound nAChR Nicotinic ACh Receptor (Ion Channel) Decanoylcholine_n->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_n Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_n Antagonist_n Specific nAChR Antagonist (e.g., Mecamylamine) Antagonist_n->nAChR Blocks

Caption: Nicotinic receptor signaling pathway.

G cluster_1 Muscarinic Receptor Signaling (Gq-coupled) Decanoylcholine_m This compound mAChR Muscarinic ACh Receptor (M1, M3, M5) Decanoylcholine_m->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_m Cellular Response Ca_Release->Cellular_Response_m PKC->Cellular_Response_m Antagonist_m Specific mAChR Antagonist (e.g., Atropine) Antagonist_m->mAChR Blocks G cluster_2 Experimental Workflow for this compound Validation Start Start: This compound Synthesis and Purification Binding_Assay Radioligand Binding Assays (nAChR & mAChR Subtypes) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (Calcium Imaging, Electrophysiology) Start->Functional_Assay Data_Analysis Data Analysis: Determine Kᵢ, EC₅₀/IC₅₀ Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Antagonist_Confirmation Antagonist Confirmation: Test with Specific Blockers Data_Analysis->Antagonist_Confirmation Mechanism_Conclusion Conclusion: Elucidate Mechanism of Action Antagonist_Confirmation->Mechanism_Conclusion

References

A Comparative Review of Acylcholine Esters in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of acetylcholine and its synthetic esters—succinylcholine, carbachol, and bethanechol—frequently utilized in neuroscience research. We will delve into their receptor specificity, signaling pathways, and the experimental protocols used for their characterization, presenting quantitative data in a clear, comparative format.

Introduction to Acetylcholine and its Esters

Acetylcholine (ACh) is a pivotal neurotransmitter in the central and peripheral nervous systems, modulating a wide array of physiological processes including muscle contraction, memory, and autonomic function.[1][2] Its actions are mediated by two main classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[1][2] The rapid degradation of ACh by acetylcholinesterase (AChE) in the synaptic cleft limits its experimental utility.[1] Consequently, a variety of synthetic choline esters have been developed to exhibit greater resistance to AChE, allowing for more sustained receptor activation and enabling detailed study of the cholinergic system. This guide focuses on three such esters: succinylcholine, carbachol, and bethanechol, comparing their pharmacological profiles to the endogenous ligand, acetylcholine.

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) and potencies (EC50) of acetylcholine and its synthetic esters at various muscarinic and nicotinic receptor subtypes. This data is essential for selecting the appropriate agonist for specific research applications.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Potency (pEC50 / EC50)Receptor TypePrimary Signaling Mechanism
Acetylcholine M1 Muscarinic2,3006.3 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
M2 Muscarinic1,7006.8 (pEC50)G-protein coupled (Gi)Inhibition of Adenylyl Cyclase
M3 Muscarinic2,0007.1 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
M4 Muscarinic1,2007.4 (pEC50)G-protein coupled (Gi)Inhibition of Adenylyl Cyclase
M5 Muscarinic2,5006.9 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
Nicotinic (muscle, α1₂βγδ)20,0000.3 µM (EC50)Ligand-gated ion channelNa⁺/K⁺ influx
Nicotinic (neuronal, α4β2)10.1 µM (EC50)Ligand-gated ion channelNa⁺/K⁺/Ca²⁺ influx
Nicotinic (neuronal, α7)1,00010 µM (EC50)Ligand-gated ion channelCa²⁺ influx
Succinylcholine Nicotinic (muscle, α1₂βγδ)27,0003.6 µM (EC50)Ligand-gated ion channelNa⁺/K⁺ influx
Nicotinic (neuronal, α4β2)-Weak agonistLigand-gated ion channelNa⁺/K⁺/Ca²⁺ influx
Nicotinic (neuronal, α7)-Weak agonistLigand-gated ion channelCa²⁺ influx
Carbachol M1 Muscarinic1,8006.1 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
M2 Muscarinic2506.8 (pEC50)G-protein coupled (Gi)Inhibition of Adenylyl Cyclase
M3 Muscarinic7906.7 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
M4 Muscarinic2406.8 (pEC50)G-protein coupled (Gi)Inhibition of Adenylyl Cyclase
M5 Muscarinic-6.4 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
Nicotinic (muscle, α1₂βγδ)1,0000.8 µM (EC50)Ligand-gated ion channelNa⁺/K⁺ influx
Nicotinic (neuronal, α4β2)101.0 µM (EC50)Ligand-gated ion channelNa⁺/K⁺/Ca²⁺ influx
Nicotinic (neuronal, α7)1,00020 µM (EC50)Ligand-gated ion channelCa²⁺ influx
Bethanechol M1 Muscarinic9,1005.3 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
M2 Muscarinic2,0006.1 (pEC50)G-protein coupled (Gi)Inhibition of Adenylyl Cyclase
M3 Muscarinic2,9006.0 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
M4 Muscarinic1,8006.2 (pEC50)G-protein coupled (Gi)Inhibition of Adenylyl Cyclase
M5 Muscarinic-5.8 (pEC50)G-protein coupled (Gq)Activation of Phospholipase C
Nicotinic Receptors-Negligible activityLigand-gated ion channel-

Signaling Pathways

The diverse effects of acetylcholine esters are a direct consequence of the specific receptor subtypes they activate and the downstream signaling cascades these receptors initiate.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5).[3] These subtypes couple to different G-proteins, leading to distinct cellular responses.

  • M1, M3, and M5 Receptors (Gq-coupled): These receptors primarily couple to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (ACh, Carbachol, Bethanechol) Receptor M1/M3/M5 Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse Directly mediates PKC->CellularResponse Phosphorylates targets leading to

Caption: Gq-coupled muscarinic receptor signaling pathway.

  • M2 and M4 Receptors (Gi-coupled): These receptors are coupled to Gi/o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (ACh, Carbachol, Bethanechol) Receptor M2/M4 Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate) PKA->CellularResponse Phosphorylates targets leading to

Caption: Gi-coupled muscarinic receptor signaling pathway.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels.[6] Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore that allows the influx of cations, primarily Na⁺ and Ca²⁺.[6] This influx leads to depolarization of the cell membrane and initiation of an excitatory postsynaptic potential (EPSP).

Nicotinic_Signaling cluster_membrane Cell Membrane Agonist Agonist (ACh, Succinylcholine, Carbachol) Receptor Nicotinic Receptor (nAChR) Agonist->Receptor Binds IonChannel Ion Channel (Open) Receptor->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Na_in Na⁺ Na_in->IonChannel Ca_in Ca²⁺ Ca_in->IonChannel CellularResponse Cellular Response (e.g., action potential, muscle contraction) Depolarization->CellularResponse Initiates

Caption: Nicotinic acetylcholine receptor signaling.

Experimental Protocols

The characterization of acetylcholine esters relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds (acetylcholine, carbachol, bethanechol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., high concentration of atropine).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or non-specific control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization using Calcium Imaging Assay

This protocol is used to determine the potency (EC50) and efficacy of an agonist by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., M1, M3, M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (acetylcholine, carbachol, bethanechol).

  • Fluorescence plate reader or microscope with a fast image acquisition system.

Procedure:

  • Cell Culture: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader or microscope.

  • Agonist Addition: Add serial dilutions of the test compounds to the wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity over time. For Gq-coupled receptors, an increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (concentration of agonist that produces 50% of the maximal response) and the maximum response (efficacy).

Experimental Workflow for Agonist Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of cholinergic agonists.

Experimental_Workflow Start Start: Select Cholinergic Agonists (ACh, Succinylcholine, Carbachol, Bethanechol) CellCulture Cell Line Selection and Culture (Expressing target receptor subtypes) Start->CellCulture BindingAssay Radioligand Binding Assay CellCulture->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Imaging, Patch Clamp) CellCulture->FunctionalAssay Ki_Determination Determine Binding Affinity (Ki) BindingAssay->Ki_Determination EC50_Efficacy_Determination Determine Potency (EC50) and Efficacy FunctionalAssay->EC50_Efficacy_Determination DataAnalysis Comparative Data Analysis Ki_Determination->DataAnalysis EC50_Efficacy_Determination->DataAnalysis Conclusion Conclusion: Characterize and Compare Pharmacological Profiles DataAnalysis->Conclusion

References

Safety Operating Guide

Prudent Disposal Practices for Decanoylcholine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

Operational and Disposal Plan

1. Risk Assessment and Personal Protective Equipment (PPE): Before handling Decanoylcholine for disposal, a thorough risk assessment should be conducted. Always wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect waste this compound, including pure substance and contaminated materials (e.g., pipette tips, wipes), in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and in good condition.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by the institution's EHS or a licensed hazardous waste disposal contractor.

General Guidance for Unused Medicines

In the absence of specific instructions, general guidance for the disposal of unused medicines can be considered as a supplementary measure, but should not replace institutional hazardous waste procedures for a research chemical. The U.S. Food and Drug Administration (FDA) provides the following steps for disposing of most medicines in household trash if a drug take-back program is not available[1]:

  • Remove the drug from its original container.

  • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds[1].

  • Place the mixture in a sealed container, such as a plastic bag[1].

  • Dispose of the sealed container in the trash[1].

  • Scratch out all personal information on the prescription label of the empty container before recycling or discarding[1].

Note: This FDA guidance is primarily for household medicine disposal and may not be appropriate for the larger quantities or different formulations of chemicals used in a research setting. Always default to your institution's EHS protocols.

Data Presentation: Chemical Waste Container Compatibility

The following table summarizes general requirements for chemical waste containers.

Container AttributeSpecificationRationale
Material High-Density Polyethylene (HDPE), Glass, or other compatible materialTo prevent chemical reactions, degradation, or permeation of the container.
Condition Leak-proof, with a secure, tight-fitting lidTo prevent spills and the release of vapors.
Labeling "Hazardous Waste," Chemical Name(s), Hazard Characteristics (e.g., Flammable, Corrosive)To ensure proper identification, handling, and disposal, and to comply with regulations.
Fill Level Do not fill beyond 90% capacityTo allow for vapor expansion and to prevent spills during handling and transport.
Exterior Clean and free of contaminationTo ensure safe handling.

Experimental Protocols

While a specific experimental protocol for the disposal of this compound is not available, the following represents a standard operating procedure (SOP) for the disposal of a non-reactive, solid research chemical.

SOP: Disposal of Solid Research Chemical Waste

  • Preparation:

    • Designate a work area for waste consolidation within a fume hood.

    • Ensure a properly labeled hazardous waste container is available.

    • Don appropriate PPE (lab coat, gloves, safety goggles).

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.

    • If dealing with contaminated items (e.g., weighing paper, gloves), place them in the same container.

  • Container Sealing and Decontamination:

    • Securely close the lid of the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any residual chemical contamination. Dispose of the cloth in the same waste container.

    • Remove and dispose of gloves in the appropriate waste stream.

  • Storage and Pickup:

    • Transport the sealed and cleaned container to the designated satellite accumulation area.

    • Log the waste container for pickup according to institutional procedures.

Mandatory Visualization

The following diagram illustrates a general workflow for the proper disposal of a laboratory chemical like this compound.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->consult_sds sds_available Specific Instructions Available? consult_sds->sds_available follow_sds Follow SDS Disposal Protocol sds_available->follow_sds Yes no_sds_info Treat as Hazardous Waste sds_available->no_sds_info No request_pickup Request Waste Pickup by EHS follow_sds->request_pickup select_container Select Appropriate & Labeled Hazardous Waste Container no_sds_info->select_container collect_waste Collect Waste in Container (Do not exceed 90% capacity) select_container->collect_waste store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Personal protective equipment for handling Decanoylcholine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Decanoylcholine was found. The following guidance is based on the safety data for the structurally related and hazardous compound, Decanoyl chloride, to provide a conservative and protective approach to handling. Researchers should handle this compound with the utmost care and assume it may have similar hazards until more specific data becomes available.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound, based on the hazards of Decanoyl chloride, is provided below.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a fully buttoned lab coat, and protective clothing to prevent skin contact are necessary.[1][2]
Respiratory Protection When handling outside a fume hood or in case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Hand Protection Wear compatible chemical-resistant gloves.[1]

Operational Plan for Handling this compound

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.

  • Verify that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Review the safety information and have a copy of the relevant SDS (in this case, for Decanoyl chloride) available.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the substance.[4]

  • Use compatible labware (e.g., glass, PTFE) to prevent reactions.

  • Keep the container tightly closed when not in use.[1]

3. Spill Response:

  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[3][4]

  • Do not use combustible materials, such as paper towels, to clean up spills.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, absorbent materials) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 safety1 Eyewash/Shower Ready safety2 Spill Kit Accessible

Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanoylcholine
Reactant of Route 2
Reactant of Route 2
Decanoylcholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.